molecular formula C14H15Cl2N3S B2653799 CPTH2 hydrochloride

CPTH2 hydrochloride

カタログ番号: B2653799
分子量: 328.3 g/mol
InChIキー: ODVWZAKKCNHATB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CPTH2 hydrochloride is a potent and selective histone acetyltransferase (HAT) inhibitor. This compound functions by selectively inhibiting the acetylation of histone H3 mediated by Gcn5 (KAT2A) [ ]. Further research has shown that this compound also exerts its effects through the inhibition of the acetyltransferase p300 (KAT3B) [ ]. This mechanism leads to a reduction in global levels of acetylated histone H3 and specifically at the H3K18 site [ ]. In vitro, this compound demonstrates significant biological activity by inducing apoptosis and decreasing the invasiveness and migration of clear cell renal carcinoma (ccRCC) cell lines [ ]. Treatment with this compound (100 μM) causes a marked decrease in cell proliferation and a drastic increase in the apoptotic cell population after 48 hours [ ]. Beyond oncology research, this compound has been shown to promote axon growth in cultured adult dorsal root ganglia (DRG) neurons, indicating potential applications in neuroscience and neuronal regeneration studies [ ]. This compound is supplied as a crystalline solid and has a molecular weight of 328.26 g/mol and the CAS Number 2108899-91-6 [ ][ ]. This product is intended for Research Use Only and is not approved for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVWZAKKCNHATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of CPTH2 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH2 hydrochloride, a potent inhibitor of histone acetyltransferases (HATs), has emerged as a significant molecule in the fields of oncology and molecular biology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression through the acetylation of histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling, and its dysregulation is implicated in various diseases, including cancer. CPTH2 (Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone) has been identified as a selective inhibitor of the Gcn5 (General control non-derepressible 5) HAT, and it also exhibits inhibitory activity against p300, another important HAT.[1][2] Its ability to induce apoptosis and reduce the invasive potential of cancer cells has positioned it as a promising candidate for further therapeutic development.[2] This document details the scientific journey of this compound, from its synthesis to its cellular effects.

Discovery of CPTH2

CPTH2 was identified through a phenotypic screening of newly synthesized thiazole derivatives in the budding yeast Saccharomyces cerevisiae.[1] The screening was designed to identify compounds that induced growth inhibition in yeast strains with deleted genes for known histone acetyltransferases. A notable inhibitory effect on the growth of a gcn5Δ strain led to the selection of CPTH2.[1] This discovery highlighted a specific chemical-genetic interaction between CPTH2 and the Gcn5p-dependent functional network.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A representative synthetic scheme is outlined below, based on established methods for the synthesis of similar 2-hydrazinyl-thiazole derivatives.[3][4]

Synthesis Workflow

CPTH2 Synthesis Workflow cluster_0 Step 1: Formation of Thiosemicarbazone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Formation of Hydrazone cluster_3 Step 4: Hydrochloride Salt Formation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Cyclopentylidenethiosemicarbazone Thiosemicarbazide->Thiosemicarbazone Condensation (Acid catalyst, Ethanol) Cyclopentanone Cyclopentanone Cyclopentanone->Thiosemicarbazone alpha_HaloKetone 2-bromo-1-(4-chlorophenyl)ethan-1-one HydrazinylThiazole 2-hydrazinyl-4-(4-chlorophenyl)thiazole alpha_HaloKetone->HydrazinylThiazole Cyclization (Reflux, Ethanol) CPTH2_base CPTH2 (Free Base) HydrazinylThiazole->CPTH2_base Condensation with Cyclopentanone (Acid catalyst, Ethanol) HCl HCl in Ether CPTH2_HCl This compound HCl->CPTH2_HCl

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Cyclopentylidenethiosemicarbazone

  • To a solution of thiosemicarbazide (10 mmol) in ethanol (50 mL), add a catalytic amount of glacial acetic acid (0.1 mL).

  • To this mixture, add cyclopentanone (10 mmol) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield cyclopentylidenethiosemicarbazone.

Step 2: Synthesis of 2-(2-cyclopentylidenehydrazinyl)-4-(4-chlorophenyl)thiazole (CPTH2 Free Base)

  • Dissolve cyclopentylidenethiosemicarbazone (10 mmol) in ethanol (50 mL).

  • To this solution, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (10 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[3]

  • After cooling, the precipitate formed is filtered.

  • The solid is washed with ethanol and dried to yield the crude CPTH2 free base.

  • The crude product may be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

  • Dissolve the purified CPTH2 free base (5 mmol) in anhydrous diethyl ether (50 mL).

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with constant stirring.[5]

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its inhibition of HAT enzymes.

Inhibition of Histone Acetyltransferases

CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[2] It also shows inhibitory effects on p300.[2] This inhibition is believed to occur through a substrate-competitive mechanism.

Signaling Pathways

The inhibitory action of CPTH2 on Gcn5 and p300 disrupts downstream signaling pathways that are critical for cell survival and proliferation.

CPTH2 Signaling Pathway cluster_gcn5 Gcn5 Pathway cluster_p300 p300 Pathway cluster_cellular Cellular Outcomes CPTH2_g CPTH2 Gcn5 Gcn5 CPTH2_g->Gcn5 Inhibits Acetylation_g H3 Acetylation Gcn5->Acetylation_g Catalyzes HistoneH3 Histone H3 HistoneH3->Acetylation_g Gene_g Gene Transcription (Proliferation, Survival) Acetylation_g->Gene_g Promotes Apoptosis Apoptosis Gene_g->Apoptosis Leads to CPTH2_p CPTH2 p300 p300 CPTH2_p->p300 Inhibits Acetylation_p Protein Acetylation p300->Acetylation_p Catalyzes NonHistone Non-Histone Proteins (e.g., Transcription Factors) NonHistone->Acetylation_p Gene_p Gene Transcription (Invasion, Migration) Acetylation_p->Gene_p Promotes ReducedInvasion Reduced Invasion & Migration Gene_p->ReducedInvasion Leads to

Caption: The inhibitory effect of CPTH2 on Gcn5 and p300 signaling pathways.

Cellular Effects
  • Anti-proliferative Activity: CPTH2 has been shown to decrease cell proliferation in a time-dependent manner.[2]

  • Induction of Apoptosis: Treatment with CPTH2 leads to a significant increase in the apoptotic cell population.[2]

  • Inhibition of Cell Invasion and Migration: CPTH2 is capable of counteracting the invasion and migration of cancer cells in culture.[2]

  • Antifungal Activity: CPTH2 has demonstrated potent antifungal activity, particularly against Candida species.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activity of CPTH2.

ParameterValueCell Line / SystemReference
IC50 (Gcn5p) 0.8 mMIn vitro HAT assay[1]
Effective Concentration (Cell Proliferation) 100 µMccRCC-786-O cells[2]
Effective Concentration (Apoptosis) 100 µMccRCC-786-O cells[2]
Effective Concentration (Invasion/Migration) 100 µMccRCC-786-O cells[2]
Effective Concentration (Histone H3 Acetylation in yeast) 0.6, 0.8 mMS. cerevisiae[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from general radioisotope-based HAT assays.

HAT Assay Workflow A Prepare Reaction Mixture (Buffer, DTT, Substrates, [3H]-Acetyl-CoA) B Add Recombinant Gcn5 or p300 A->B C Add this compound (or vehicle control) B->C D Incubate at 30°C C->D E Spot Mixture onto Filter Paper D->E F Wash Filter Paper E->F G Scintillation Counting F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: A typical workflow for an in vitro HAT assay.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), histone H3 peptide (substrate), and [3H]-acetyl-CoA.

  • Enzyme Addition: Add recombinant Gcn5 or p300 enzyme to the reaction mixture.

  • Inhibitor Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the reaction tubes.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper to stop the reaction.

  • Washing: Wash the filter papers multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.

  • Detection: Place the dried filter papers in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of HAT inhibition for each CPTH2 concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Apoptosis (Annexin V/Propidium Iodide) Assay
  • Cell Treatment: Treat cells with this compound (e.g., 100 µM) for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Invasion (Transwell) Assay
  • Chamber Preparation: Use Transwell inserts with a Matrigel-coated membrane for the invasion assay.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.

  • Chemoattractant and Treatment: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber. Add this compound to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.

  • Data Analysis: Compare the number of invading cells in the CPTH2-treated group to the control group.

Conclusion

This compound is a valuable tool for studying the roles of Gcn5 and p300 in cellular processes and represents a promising scaffold for the development of novel anti-cancer and antifungal agents. This technical guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this potent HAT inhibitor in their studies. The detailed protocols and compiled data herein should facilitate further investigation into the therapeutic potential of CPTH2 and its derivatives. the therapeutic potential of CPTH2 and its derivatives.

References

The Inhibitory Effect of CPTH2 Hydrochloride on Clear Cell Renal Cell Carcinoma Invasiveness: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism and effects of CPTH2 hydrochloride, a histone acetyltransferase (HAT) inhibitor, on the invasiveness of clear cell renal cell carcinoma (ccRCC), the most common and aggressive form of kidney cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and nephrology.

Introduction to Clear Cell Renal Cell Carcinoma and the Therapeutic Target

Clear cell renal cell carcinoma is characterized by its high metastatic potential, which is a major contributor to its poor prognosis.[1][2] The invasiveness of ccRCC is a complex process involving the degradation of the extracellular matrix (ECM), altered cell adhesion, and increased cell motility. A key process driving this is the epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.

Recent research has identified the histone acetyltransferase p300 (KAT3B) as a promising therapeutic target in ccRCC.[3][4] p300 is an epigenetic regulator that plays a crucial role in gene expression by acetylating histone proteins, thereby altering chromatin structure. In ccRCC, aberrant p300 activity is associated with tumor progression. This compound is a potent and selective inhibitor of p300, demonstrating significant anti-tumor effects in preclinical studies.[1][3][4]

Mechanism of Action of this compound in ccRCC

This compound exerts its anti-invasive effects in ccRCC primarily through the inhibition of the histone acetyltransferase p300.[3][4] This inhibition leads to a downstream cascade of molecular events that collectively reduce the metastatic potential of ccRCC cells.

Epigenetic Modulation: Histone Hypoacetylation

The primary mechanism of CPTH2 is the direct inhibition of p300's catalytic activity. This leads to a significant reduction in the acetylation of histone H3 at lysine 18 (H3K18ac), a key epigenetic mark associated with active gene transcription.[2][3] The hypoacetylation of H3K18 results in a more condensed chromatin structure, leading to the transcriptional repression of genes involved in cell invasion and migration.[3]

CPTH2 This compound p300 p300 (KAT3B) CPTH2->p300 Inhibits HistoneH3 Histone H3 p300->HistoneH3 Acetylates H3K18ac Acetylated H3K18 HistoneH3->H3K18ac Chromatin Open Chromatin H3K18ac->Chromatin Promotes GeneTranscription Pro-invasive Gene Transcription Chromatin->GeneTranscription Enables Invasiveness ccRCC Invasiveness GeneTranscription->Invasiveness Drives cluster_0 Preparation cluster_1 Cell Seeding cluster_2 Incubation & Analysis p1 Coat Transwell inserts (8 µm pores) with Matrigel p2 Incubate to allow Matrigel to solidify p1->p2 s1 Seed 786-O cells in serum-free media in the upper chamber p2->s1 s2 Add media with 10% FBS (chemoattractant) to the lower chamber s1->s2 s3 Treat cells with CPTH2 (100 µM) or vehicle control s2->s3 i1 Incubate for 48 hours s3->i1 i2 Remove non-invading cells from the upper surface i1->i2 i3 Fix and stain invading cells on the lower surface i2->i3 i4 Count invading cells under a microscope i3->i4 cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection sp1 Treat 786-O cells with CPTH2 (100 µM) for 48h sp2 Lyse cells and extract nuclear proteins sp1->sp2 sp3 Determine protein concentration (e.g., BCA assay) sp2->sp3 et1 Separate proteins by SDS-PAGE sp3->et1 et2 Transfer proteins to a PVDF membrane et1->et2 id1 Block membrane to prevent non-specific binding et2->id1 id2 Incubate with primary antibodies (anti-H3K18ac, anti-H3) id1->id2 id3 Incubate with HRP-conjugated secondary antibody id2->id3 id4 Detect signal using chemiluminescence id3->id4 CPTH2 This compound p300 p300 (KAT3B) CPTH2->p300 Inhibits H3K18ac H3K18 Acetylation p300->H3K18ac Promotes EMT_TF EMT-Inducing Transcription Factors H3K18ac->EMT_TF Activates MMP_genes MMP Gene Expression H3K18ac->MMP_genes Activates EMT Epithelial-to-Mesenchymal Transition (EMT) EMT_TF->EMT Induces MMPs MMP Production MMP_genes->MMPs Leads to Invasion Cell Invasion EMT->Invasion Migration Cell Migration EMT->Migration MMPs->Invasion

References

Methodological & Application

Application Note: In Vitro Histone Acetyltransferase (HAT) Assay Protocol for CPTH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression. By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to conserved lysine residues on histone proteins, HATs neutralize the positive charge of the lysine, weakening the histone-DNA interaction and leading to a more open chromatin structure that is accessible to transcription factors.[1][2] The aberrant activity of HATs is implicated in various diseases, including cancer, making them a significant target for therapeutic development.[2]

CPTH2 (Cyclopentylidene-[4-(4ʹ-chlorophenyl)thiazol-2-yl)hydrazone) hydrochloride is a cell-permeable and potent inhibitor of histone acetyltransferases.[3][4] It has been shown to selectively inhibit the Gcn5 (General control non-derepressible 5) HAT, and also shows activity against p300 (KAT3B).[1][3][4] The inhibitory mechanism against Gcn5 is competitive with the histone H3 substrate.[1][5] This application note provides a detailed protocol for an in vitro, fluorescence-based HAT assay to characterize the inhibitory activity of CPTH2 hydrochloride.

Assay Principle

The fluorometric in vitro HAT assay quantifies the enzymatic activity of a HAT (e.g., recombinant Gcn5) by measuring a product of the acetylation reaction. The HAT enzyme catalyzes the transfer of an acetyl group from Acetyl-CoA to a histone substrate (e.g., H3 peptide). This reaction produces two products: the acetylated histone peptide and Coenzyme A with a free sulfhydryl group (CoA-SH).[6] A developer reagent, which is non-fluorescent, is then added to the reaction. This reagent reacts specifically with the free thiol group of CoA-SH to yield a highly fluorescent product.[6] The fluorescence intensity is directly proportional to the amount of CoA-SH produced and thus correlates with the HAT activity. The inhibitory effect of compounds like this compound is determined by measuring the reduction in fluorescence in their presence.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against specific HAT enzymes. The following table summarizes the available quantitative data.

CompoundTarget EnzymeAssay TypeIC50 ValueReference
CPTH2Gcn5PIn Vitro HAT Assay800 µM[3]
CPTH2p300 (KAT3B)Cell-based assaysIn vitro IC50 not specified. Inhibition of p300 is reported to decrease invasiveness of ccRCC cell lines.[1][4]

Experimental Workflow Diagram

HAT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_detection Phase 3: Detection & Analysis prep_reagents Reagent Preparation (Buffer, Enzyme, Substrates, CPTH2) prep_plate Prepare 96-Well Plate (Black, flat-bottom) setup_rxn Set Up Reaction Wells (Enzyme, Buffer, H3 Peptide, CPTH2) prep_plate->setup_rxn pre_incubate Pre-incubation (10-15 min at 30°C) setup_rxn->pre_incubate start_rxn Initiate Reaction (Add Acetyl-CoA) pre_incubate->start_rxn incubate_rxn Incubate Reaction (30-60 min at 30°C) start_rxn->incubate_rxn add_developer Stop Reaction & Add Developer incubate_rxn->add_developer incubate_dev Incubate (15 min at RT, protected from light) add_developer->incubate_dev read_plate Measure Fluorescence (Ex/Em = 535/587 nm) incubate_dev->read_plate analyze_data Data Analysis (Calculate % Inhibition and IC50) read_plate->analyze_data

Caption: Workflow for the in vitro fluorometric HAT assay to determine CPTH2 inhibitory activity.

Detailed Experimental Protocol

This protocol is based on the principles of commercially available fluorometric HAT assay kits and is designed for determining the IC50 value of this compound.[1][6]

Required Materials
  • Reagents:

    • This compound (dissolved in DMSO to make a 50 mM stock solution)

    • Recombinant human Gcn5 (or other HAT enzyme)

    • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • Histone H3 Peptide Substrate

    • Acetyl-Coenzyme A (Acetyl-CoA)

    • HAT Developer (Thiol-reactive fluorescent probe)

    • Deionized water

  • Equipment:

    • Black, flat-bottom 96-well microplate

    • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

    • Incubator set to 30°C

    • Multichannel pipettes and sterile pipette tips

Reagent Preparation
  • HAT Assay Buffer: Prepare the buffer as described above. Keep on ice.

  • This compound: Prepare a serial dilution of the 50 mM CPTH2 stock solution in DMSO. Then, further dilute these stocks into HAT Assay Buffer to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration in all wells is constant and low (e.g., ≤1%).

  • HAT Enzyme: Dilute the recombinant Gcn5 enzyme to the desired working concentration in HAT Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration experiment but is typically in the ng/µL range. Keep on ice.

  • Substrates:

    • Reconstitute the H3 Peptide and Acetyl-CoA in HAT Assay Buffer to their respective working concentrations. Keep on ice.

Assay Procedure
  • Plate Setup: Add reagents to the wells of a 96-well plate in the following order. Prepare wells for a negative control (no enzyme), a positive control (no inhibitor), and the test compound (CPTH2) at various concentrations.

Well TypeReagentVolume (µL)
All Wells HAT Assay BufferVariable (to 50 µL final)
Test Wells CPTH2 (serial dilutions)5
Positive Control DMSO Vehicle Control5
All Wells H3 Peptide Substrate10
All except Neg. Ctrl HAT Enzyme (Gcn5)10
Negative Control HAT Assay Buffer10
  • Pre-incubation: Mix the contents of the wells gently. Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To each well, add 10 µL of the Acetyl-CoA solution to start the reaction. The final volume in each well should be 50 µL.

  • Reaction Incubation: Mix gently and incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Add 50 µL of the HAT Developer solution to each well. This stops the enzymatic reaction and begins the development of the fluorescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate wavelengths (e.g., Excitation at 535 nm, Emission at 587 nm).

Data Analysis
  • Background Subtraction: Subtract the average fluorescence reading from the negative control wells (no enzyme) from all other readings.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of CPTH2: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_PositiveControl))

  • Determine IC50: Plot the percent inhibition against the logarithm of the CPTH2 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce HAT activity by 50%. of the inhibitor required to reduce HAT activity by 50%.

References

Application Notes and Protocols for CPTH2 Hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300/KAT3B enzymes.[1][2] Histone acetylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is frequently observed in cancer.[2] By inhibiting HATs, this compound modulates the acetylation of histones, primarily histone H3, leading to downstream effects on gene transcription and cellular processes.[1][3] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and available data on its efficacy.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of Gcn5 and p300 histone acetyltransferases.[1][2] This inhibition is competitive with the histone substrate.[2] The primary consequence of this inhibition is a reduction in the acetylation of histone H3.[1] This hypoacetylation of histones leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors. This, in turn, alters the expression of genes involved in cell proliferation, survival, and invasion. The downstream effects observed in cancer cell lines include a decrease in cell proliferation, induction of apoptosis, and a reduction in cell migration and invasion.[1][2]

Data Presentation

In Vitro Efficacy of this compound
Cell Line TypeConcentrationIncubation TimeObserved EffectReference
Clear Cell Renal Carcinoma (ccRCC)100 µM12, 24, 48 hoursDecreased cell proliferation.[1][2][1][2]
Clear Cell Renal Carcinoma (ccRCC)100 µM48 hoursDrastic increase in apoptotic/dead cell population.[1][2][1][2]
Clear Cell Renal Carcinoma (ccRCC) - 786-O100 µM24, 48 hoursCounteracted invasion and migration.[1][1]
General Cancer Cell LinesNot SpecifiedNot SpecifiedInduces apoptosis and decreases invasiveness.[1][2][1][2]

Note: The IC50 value for CPTH2 in the fungal species Candida albicans has been reported as 3.0 µM, though this is not in a cancer cell line.[4]

Mandatory Visualizations

Signaling_Pathway Simplified Signaling Pathway of this compound CPTH2 CPTH2 Hydrochloride HATs Histone Acetyltransferases (Gcn5, p300/KAT3B) CPTH2->HATs Inhibits Acetylation Histone H3 Acetylation HATs->Acetylation Promotes Histone_H3 Histone H3 Acetylation->Histone_H3 Chromatin Chromatin Condensation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Invasion Reduced Invasion & Migration Gene_Expression->Invasion Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Cell_Culture 1. Culture Cancer Cell Lines Treatment 3. Treat Cells with This compound Cell_Culture->Treatment CPTH2_Prep 2. Prepare CPTH2 Stock Solution CPTH2_Prep->Treatment Viability 4a. Cell Viability Assay (MTT) Treatment->Viability Apoptosis 4b. Apoptosis Assay (Annexin V) Treatment->Apoptosis Western_Blot 4c. Western Blot (Histone Acetylation) Treatment->Western_Blot

References

Application Notes and Protocols for CPTH2 Hydrochloride in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2) hydrochloride in antifungal research, with a specific focus on its activity against Candida species. Detailed protocols for key experiments are provided to facilitate the investigation of its antifungal properties in a laboratory setting.

Introduction

CPTH2 hydrochloride is a known inhibitor of the Gcn5 histone acetyltransferase (HAT).[1] Recent studies have unveiled its potent antifungal activity, particularly against CTG clade Candida species, including the major human pathogen Candida albicans.[1][2] Notably, its mechanism of antifungal action appears to be independent of Gcn5 inhibition, suggesting a novel mode of action that warrants further investigation.[1] CPTH2 has been shown to be fungicidal and can protect macrophages from Candida-mediated cell death, highlighting its therapeutic potential.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the antifungal activity of this compound.

Table 1: In Vitro Susceptibility of Candida albicans to this compound

Assay TypeStrainMediumKey ParameterValue
Liquid Growth InhibitionC. albicans (wild-type)YPDIC503.0 µM
Liquid Growth InhibitionC. albicans (wild-type)RPMI-Efficient growth inhibition observed
Fungicidal ActivityC. albicans (wild-type)YPD-Time-dependent reduction in viability at 10 µM

Table 2: Antifungal Spectrum of this compound

Fungal SpeciesCTG Clade MemberGrowth Inhibition by CPTH2 (50 µM)
Candida albicansYesStrong Inhibition
Candida dubliniensisYesInhibition
Candida tropicalisYesInhibition
Candida parapsilosisYesInhibition
Saccharomyces cerevisiaeNoNo Effect
Candida glabrataNoNo Effect

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against Candida albicans.

Materials:

  • This compound

  • Candida albicans strain

  • Yeast Extract-Peptone-Dextrose (YPD) broth

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans overnight in YPD broth at 30°C with shaking.

    • Dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the CPTH2 stock solution in YPD broth in a 96-well plate to achieve the desired final concentrations.

  • Incubation:

    • Add the prepared C. albicans inoculum to each well of the 96-well plate containing the serially diluted CPTH2.

    • Include a positive control (no drug) and a negative control (no cells).

    • Incubate the plate at 30°C for 24 hours.

  • Data Acquisition:

    • Measure the OD600 of each well using a microplate reader.

  • Data Analysis:

    • Subtract the OD600 of the negative control from all other readings.

    • Normalize the data to the positive control (100% growth).

    • Plot the percentage of growth inhibition against the log of the CPTH2 concentration and determine the IC50 value using a suitable software.

Protocol 2: Fungicidal Activity Assay (Time-Kill Assay)

This protocol is used to determine if this compound has a fungistatic or fungicidal effect on Candida albicans.

Materials:

  • This compound

  • Candida albicans strain

  • YPD broth

  • YPD agar plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans to the logarithmic phase in YPD broth.

    • Dilute the culture to a starting concentration of approximately 1 x 10^5 cells/mL in fresh YPD broth.

  • Treatment:

    • Add this compound to the cell suspension at the desired concentration (e.g., 10 µM).

    • Include a no-drug control.

    • Incubate the cultures at 30°C with shaking.

  • Sampling and Plating:

    • At various time points (e.g., 0, 3, and 6 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto YPD agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 30°C for 24-48 hours.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Data Analysis:

    • Calculate the CFU/mL for each time point.

    • A significant reduction in CFU/mL over time in the CPTH2-treated sample compared to the control indicates fungicidal activity.

Protocol 3: Macrophage Protection Assay

This protocol assesses the ability of this compound to protect macrophages from Candida albicans-induced cell death.

Materials:

  • Primary murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)

  • Candida albicans strain

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Macrophage Seeding:

    • Seed macrophages into a 96-well plate at a density of 2.5 x 10^4 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Infection and Treatment:

    • Prepare a suspension of logarithmically growing C. albicans in cell culture medium.

    • Add C. albicans to the macrophage-containing wells at a multiplicity of infection (MOI) of 2 (e.g., 5 x 10^4 C. albicans cells).

    • Simultaneously, add this compound at various concentrations to the wells.

    • Include controls for untreated macrophages, macrophages with C. albicans only, and macrophages with CPTH2 only.

  • Incubation:

    • Co-incubate the cells for 18 hours at 37°C in a 5% CO2 atmosphere.

  • Cytotoxicity Assessment:

    • Measure the release of LDH into the culture supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each condition relative to a lysis control.

    • A reduction in LDH release in the presence of CPTH2 indicates protection of macrophages from Candida-induced cell death.

Visualizations

Signaling Pathway

G cluster_0 Candida albicans Cell CPTH2 This compound Unknown_Target Unknown Molecular Target(s) CPTH2->Unknown_Target Inhibits? Gcn5 Gcn5 (Histone Acetyltransferase) CPTH2->Gcn5 Independent of Hda1 Hda1-related histone modifications? Unknown_Target->Hda1 Downstream_Effects Downstream Cellular Processes (e.g., Cell Wall Integrity, Stress Response) Unknown_Target->Downstream_Effects Fungicidal_Activity Fungicidal Activity Downstream_Effects->Fungicidal_Activity

Caption: Proposed mechanism of CPTH2 antifungal activity in C. albicans.

Experimental Workflow

G cluster_0 In Vitro Antifungal Assessment start Prepare C. albicans Inoculum protocol1 Protocol 1: Growth Inhibition Assay (IC50 Determination) start->protocol1 protocol2 Protocol 2: Fungicidal Activity Assay (Time-Kill) start->protocol2 protocol3 Protocol 3: Macrophage Protection Assay start->protocol3 data_analysis Data Analysis protocol1->data_analysis protocol2->data_analysis protocol3->data_analysis end Characterize Antifungal Profile data_analysis->end

Caption: Workflow for evaluating the antifungal properties of CPTH2.

Logical Relationship

G CPTH2 This compound CTG_Clade CTG Clade Candida Species (e.g., C. albicans) CPTH2->CTG_Clade Effective Against Non_CTG_Clade Non-CTG Clade Fungi (e.g., S. cerevisiae, C. glabrata) CPTH2->Non_CTG_Clade Not Effective Against Inhibition Growth Inhibition CTG_Clade->Inhibition No_Effect No Growth Inhibition Non_CTG_Clade->No_Effect

Caption: Species selectivity of this compound's antifungal activity.Caption: Species selectivity of this compound's antifungal activity.

References

Application Notes and Protocols for CPTH2 Hydrochloride in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300 enzymes.[1] By inhibiting these key epigenetic modulators, this compound has been shown to induce apoptosis, reduce cell proliferation, and decrease the invasive potential of cancer cells.[1][2] This application note provides a comprehensive overview of the use of this compound in combination with standard chemotherapeutic agents, a strategy aimed at enhancing anti-cancer efficacy and overcoming drug resistance. The combination of epigenetic drugs like this compound with DNA-damaging agents such as cisplatin or doxorubicin represents a promising approach in cancer therapy.[3][4] The rationale for this combination lies in the potential for HAT inhibitors to remodel chromatin, making DNA more accessible to chemotherapeutic agents and to modulate the expression of genes involved in cell survival and apoptosis.[5][6]

These notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic potential of this compound with conventional chemotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of CPTH2 analogues and other HAT inhibitors in combination with chemotherapeutic agents.

Table 1: In Vitro Synergism of CPTH6 (a CPTH2 Analogue) in Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineCombinationCombination Index (CI)Interpretation
LCSCCPTH6 + Pemetrexed0.6Synergism
LCSCCPTH6 + Cisplatin0.87Synergism
Data derived from a study on the CPTH2 analogue, CPTH6, in lung cancer stem-like cells.[7] A CI value < 1 indicates a synergistic effect.

Table 2: IC50 Values of Chemotherapeutic Agents in Cancer Cell Lines (for reference in combination studies)

Cell LineDrugIC50 (µM)Exposure Time (h)
PC3 (Prostate Cancer)Doxorubicin0.90872
DU145 (Prostate Cancer)Doxorubicin0.34372
HepG2 (Liver Cancer)Doxorubicin~11.124
A549 (Lung Cancer)CisplatinVaries48
HeLa (Cervical Cancer)CisplatinVaries48
These values are indicative and can vary between experiments and laboratories.[8][9] It is recommended to determine the IC50 for each agent in the specific cell line being used before conducting combination studies.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine Synergy

This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent and to determine if the combination is synergistic, additive, or antagonistic.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • This compound (dissolved in DMSO)

  • Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Cisplatin) at 2x the final desired concentration in complete medium.

  • Treatment:

    • Single Agent: Add 100 µL of the 2x drug dilutions to the respective wells.

    • Combination: Add 50 µL of each 2x drug solution to the wells for the combination treatment.

    • Control: Add 100 µL of complete medium with the same final concentration of DMSO as the treated wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[10] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound and a chemotherapeutic agent.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and the combination for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway following combination treatment.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for injection

  • This compound formulation for injection

  • Chemotherapeutic agent for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.[3]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapeutic agent alone, Combination therapy).

  • Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. The route of administration (e.g., intraperitoneal, intravenous) will depend on the specific agent.

  • Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[11]

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_0 This compound cluster_1 Chemotherapeutic Agent cluster_2 Cellular Effects CPTH2 CPTH2 Hydrochloride HATs Inhibition of Gcn5/p300 HATs CPTH2->HATs Inhibits Chemo Cisplatin / Doxorubicin DNA_Damage Increased DNA Damage Chemo->DNA_Damage Induces Chromatin Chromatin Decondensation HATs->Chromatin Leads to Gene_Expression Altered Gene Expression HATs->Gene_Expression Modulates Chromatin->DNA_Damage Increases accessibility for Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Bcl2_down Bcl-2 Family (Anti-apoptotic) Downregulation Gene_Expression->Bcl2_down Results in Bcl2_down->Apoptosis Promotes

Caption: Proposed mechanism of synergy between CPTH2 and chemotherapy.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with CPTH2, Chemo, and Combination start->treatment viability Cell Viability Assay (MTT) - Determine IC50 - Calculate Combination Index treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) - Quantify Apoptotic Cells treatment->apoptosis western Western Blot - Analyze Apoptotic Proteins (Bcl-2, Caspases, PARP) treatment->western invivo In Vivo Xenograft Model - Tumor Growth Inhibition treatment->invivo end End: Evaluate Synergistic Anti-Cancer Effects viability->end apoptosis->end western->end invivo->end

References

Application Notes and Protocols for CPTH2 Hydrochloride Treatment in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), primarily targeting GCN5 and p300.[1][2] By inhibiting these key epigenetic modulators, this compound disrupts the acetylation of histones and other non-histone proteins involved in transcriptional regulation. This interference with cellular acetylation processes can lead to the suppression of oncogenic signaling pathways, induction of apoptosis, and a reduction in cancer cell proliferation and invasion.[1] These characteristics make this compound a compelling candidate for investigation as an anti-cancer therapeutic.

These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo xenograft models. The included protocols and data are based on established methodologies for similar HAT inhibitors and are intended to serve as a guide for researchers designing and executing their own in vivo efficacy studies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the catalytic activity of the GCN5 and p300 histone acetyltransferases. These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression by transferring acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene transcription.

By inhibiting GCN5 and p300, this compound leads to a state of histone hypoacetylation. This results in chromatin condensation and transcriptional repression of genes critical for cancer cell survival and proliferation. Key signaling pathways affected by the inhibition of GCN5 and p300 include those regulating cell cycle progression, apoptosis, and cellular differentiation.

Data Presentation

The following tables summarize representative quantitative data from an in vivo xenograft study using a structurally related GCN5/pCAF inhibitor, CPTH6, in a lung cancer stem-like cell (LCSC) xenograft model. This data is presented as a surrogate to illustrate the potential anti-tumor efficacy of this compound.

Table 1: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 21)Percent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
CPTH6 (50 mg/kg)450 ± 9064%

Data is representative from a study on a similar HAT inhibitor and is for illustrative purposes.

Table 2: Immunohistochemical Analysis of Tumor Xenografts

Treatment GroupProliferation Index (Ki67 positive cells, %)Apoptotic Index (TUNEL positive cells, %)
Vehicle Control21.6 ± 3.53.65 ± 1.2
CPTH6 (50 mg/kg)8.8 ± 2.135.5 ± 5.8

Data is representative from a study on a similar HAT inhibitor and is for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 16.7 mg/mL stock solution, dissolve 16.7 mg of this compound in 1 mL of DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the solution again to ensure it is well-mixed.

  • The final concentration of this working solution will be 1.67 mg/mL. This formulation is suitable for intraperitoneal administration.[1]

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials and Equipment:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Cancer cell line of interest (e.g., clear cell renal carcinoma, lung cancer)

  • Matrigel (optional)

  • This compound solution (prepared as in Protocol 1)

  • Vehicle control solution (prepared identically to Protocol 1, but without this compound)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal housing and monitoring facilities

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium at a concentration of 2.5 x 10^6 cells per 100 µL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor engraftment.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Group Assignment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.

  • Drug Administration:

    • Administer this compound solution (e.g., 50 mg/kg) to the treatment group via intraperitoneal injection daily for 5 consecutive days, followed by a 2-day break, for a total of 3 weeks.[3]

    • Administer the vehicle control solution to the control group following the same schedule.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Efficacy Evaluation:

    • Measure tumor volumes 2-3 times per week.

    • At the end of the study (e.g., day 21), euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

    • (Optional) Process a portion of the tumor tissue for immunohistochemical analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis).

Mandatory Visualizations

G cluster_0 This compound Inhibition of HATs cluster_1 Downstream Effects CPTH2 CPTH2 Hydrochloride Gcn5 Gcn5 (HAT) CPTH2->Gcn5 Inhibits p300 p300 (HAT) CPTH2->p300 Inhibits Histone_Acetylation Histone Acetylation Gcn5->Histone_Acetylation Cell_Cycle Cell Cycle Progression p300->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Oncogene Transcription Chromatin_Relaxation->Gene_Transcription Gene_Transcription->Cell_Cycle Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of Anti-Apoptotic Genes Proliferation Cell Proliferation Gene_Transcription->Proliferation Cell_Cycle->Proliferation

Caption: Signaling pathway of this compound.

G cluster_workflow Experimental Workflow for In Vivo Xenograft Study A 1. Cell Culture & Implantation (e.g., 2.5x10^6 cells/mouse) B 2. Tumor Growth Monitoring A->B C 3. Group Randomization (Tumor Volume ~100-150 mm³) B->C D 4. Treatment Initiation (CPTH2 or Vehicle) C->D E 5. Daily Dosing & Tumor Measurement (e.g., 5 days/week for 3 weeks) D->E F 6. Endpoint Analysis (Tumor Volume/Weight, IHC) E->F G 7. Data Analysis (% TGI, Statistical Significance) F->G

Caption: Experimental workflow for a xenograft study.

Disclaimer: The quantitative data and specific protocols provided are based on studies of a structurally similar HAT inhibitor (CPTH6) and are intended for illustrative and guidance purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is crucial to conduct pilot studies to determine the optimal dosing and treatment schedule for this compound in the chosen xenograft model.

References

Application Notes and Protocols for CPTH2 Hydrochloride in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300/CBP families.[1][2][3] Histone acetyltransferases play a crucial role in chromatin remodeling and gene transcription by acetylating lysine residues on histone tails. The inhibition of these enzymes by CPTH2 leads to a decrease in histone acetylation, resulting in chromatin condensation and transcriptional repression of genes involved in cell proliferation and survival.[2][4] Consequently, CPTH2 has been shown to induce apoptosis and reduce cell viability in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][4]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and MTS.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of Gcn5 and p300/CBP histone acetyltransferases.[1][3] This inhibition prevents the transfer of acetyl groups from acetyl-CoA to histone proteins, leading to histone hypoacetylation. The subsequent compacted chromatin structure restricts the access of transcription factors to DNA, downregulating the expression of genes essential for cell cycle progression and survival. This ultimately triggers apoptotic pathways and a reduction in cell proliferation.

GCN5_p300_Inhibition_by_CPTH2 CPTH2 Signaling Pathway cluster_0 Cellular Processes CPTH2 This compound HATs Gcn5 / p300/CBP (Histone Acetyltransferases) CPTH2->HATs Inhibits Histones Histones HATs->Histones Acetylates Acetylated_Histones Acetylated Histones Chromatin Chromatin Condensation Acetylated_Histones->Chromatin Leads to Decondensation (Blocked) Transcription Transcriptional Repression Chromatin->Transcription Leads to Apoptosis Apoptosis Transcription->Apoptosis Induces Cell_Proliferation Decreased Cell Proliferation Transcription->Cell_Proliferation Results in

Fig. 1: Mechanism of CPTH2 Action

Quantitative Data Summary

The following table summarizes the inhibitory effects of CPTH2 and its analog CPTH6 on the viability of various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
CPTH6LCSC136Lung Cancer Stem-like7221
CPTH6LCSC36Lung Cancer Stem-like7223
CPTH6LCSC18Lung Cancer Stem-like7212
CPTH6LCSC196Lung Cancer Stem-like7236
CPTH6LCSC223Lung Cancer Stem-like7225
CPTH6LCSC229Lung Cancer Stem-like7229
CPTH6LCSC143Lung Cancer Stem-like7267
CPTH6Various NSCLC linesNon-Small Cell Lung7265 - 205
CPTH2ccRCC-786-OClear Cell Renal Carcinoma12, 24, 48100 (concentration used)
CPTH2K1Papillary Thyroid Carcinoma12, 24, 48100 (concentration used)

Note: Data for CPTH6, a close analog of CPTH2, is included to provide a broader perspective on the potential efficacy of this class of compounds. A concentration of 100 µM CPTH2 has been shown to cause a significant decrease in cell proliferation.[1]

Experimental Protocols

General Guidelines
  • Cell Culture: Culture cells in appropriate media and conditions as recommended for the specific cell line.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. It is recommended to perform a serial dilution to test a range of concentrations.

  • Controls: Include a vehicle control (DMSO at the same final concentration as in the highest CPTH2 treatment group) and an untreated control in each experiment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[5]

MTT_Assay_Workflow MTT Assay Workflow cluster_workflow Experimental Steps A 1. Seed Cells (96-well plate) B 2. Treat with CPTH2 (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (~570 nm) D->E MTS_Assay_Workflow MTS Assay Workflow cluster_workflow Experimental Steps A 1. Seed Cells (96-well plate) B 2. Treat with CPTH2 (Incubate 24-72h) A->B C 3. Add MTS Reagent (Incubate 1-4h) B->C D 4. Measure Absorbance (~490 nm) C->D

References

Application Notes and Protocols for Apoptosis Detection in CPTH2 Hydrochloride-Treated Cells using Annexin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and p300.[1][2] By inhibiting these crucial enzymes, this compound modulates the acetylation of histones, such as histone H3, leading to chromatin condensation and altered gene expression.[1][2] This activity ultimately results in the induction of apoptosis, or programmed cell death, in various cancer cell lines, making this compound a compound of interest in oncological research and drug development.[1]

A reliable method for quantifying the apoptotic effects of this compound is the Annexin V assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to detect and quantify apoptotic cells using flow cytometry.[3][4] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

These application notes provide a detailed protocol for the detection and quantification of apoptosis in cells treated with this compound using the Annexin V assay.

Mechanism of Action and Signaling Pathway

This compound, as a HAT inhibitor, disrupts the epigenetic regulation of gene expression. The inhibition of Gcn5 and p300 leads to a decrease in the acetylation of histone H3, a key mark of active chromatin.[1] This results in a more condensed chromatin structure, limiting the access of transcription factors to gene promoters and thereby altering the expression of genes critical for cell survival and proliferation.

The induction of apoptosis by HAT inhibitors can proceed through multiple signaling pathways. While the precise pathway for CPTH2 is still under detailed investigation, evidence from closely related HAT inhibitors suggests the involvement of both the intrinsic (mitochondrial) and the p53-mediated apoptotic pathways. For instance, the related compound CPTH6 has been shown to induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c.[5] Another HAT inhibitor, HATi II, has been demonstrated to induce apoptosis through the p53 signaling pathway, leading to the activation of a caspase cascade.[6][7]

The proposed signaling cascade for CPTH2-induced apoptosis involves the following key steps:

  • Inhibition of HATs (Gcn5/p300): this compound enters the cell and inhibits the enzymatic activity of Gcn5 and p300.

  • Histone Hypoacetylation: This leads to a decrease in histone H3 acetylation.

  • Activation of Apoptotic Pathways:

    • p53-mediated pathway: Hypoacetylation can lead to the activation of the tumor suppressor p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax.

    • Mitochondrial Pathway: The upregulation of Bax and potential direct effects on Bcl-2 family proteins can lead to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Annexin V Staining

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells in culture plates B Treat cells with this compound (and appropriate controls) A->B C Harvest cells (trypsinization if adherent) B->C D Wash cells with PBS C->D E Resuspend cells in 1X Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark F->G H Acquire data on a flow cytometer G->H I Analyze data to quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) H->I

Caption: Experimental workflow for apoptosis detection.

Proposed Apoptotic Signaling Pathway of CPTH2

G CPTH2 This compound HATs HATs (Gcn5/p300) CPTH2->HATs inhibition Histone_Ac Histone H3 Acetylation HATs->Histone_Ac decreases p53 p53 Activation Histone_Ac->p53 leads to Bax Bax Upregulation p53->Bax induces Mito Mitochondrial Pathway Bax->Mito activates CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed CPTH2-induced apoptotic pathway.

Experimental Protocols

Materials and Reagents
  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell line of interest (e.g., U-937, a human leukemia cell line)[5]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 96-well plates or other suitable culture vessels

Protocol for Annexin V Staining

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For suspension cells: Gently transfer the cells to a conical tube.

    • For adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing and Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation

The following table presents example data for the quantification of apoptosis in a hypothetical cancer cell line treated with this compound for 48 hours. This data is illustrative and based on typical results observed with potent apoptosis-inducing agents.

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Necrotic Cells (%)
Vehicle Control 095.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
CPTH2 5065.8 ± 3.515.4 ± 2.312.1 ± 1.96.7 ± 1.1
CPTH2 10030.1 ± 4.235.6 ± 3.825.3 ± 3.19.0 ± 1.5
Positive Control Varies10.5 ± 2.540.2 ± 4.545.1 ± 5.04.2 ± 0.9

Data are represented as mean ± standard deviation from three independent experiments.

Conclusion

The Annexin V assay is a robust and reliable method for detecting and quantifying apoptosis induced by this compound. The provided protocol and understanding of the potential signaling pathways will aid researchers in effectively evaluating the pro-apoptotic potential of this and other HAT inhibitors. The ability to distinguish between different stages of cell death provides valuable insights into the kinetics and mechanisms of drug action, which is crucial for the development of novel cancer therapeutics.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with CPTH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CPTH2 hydrochloride, a potent histone acetyltransferase (HAT) inhibitor, in Chromatin Immunoprecipitation (ChIP) assays. This document offers detailed protocols, data interpretation guidelines, and visual representations of the underlying molecular mechanisms, intended for researchers in academia and industry exploring epigenetic modifications and drug development.

Introduction to this compound

This compound is a cell-permeable compound that selectively inhibits the activity of histone acetyltransferases (HATs), particularly Gcn5 and p300.[1][2] These enzymes play a crucial role in chromatin remodeling by adding acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and increased gene transcription. By inhibiting these HATs, this compound can induce histone hypoacetylation, leading to chromatin condensation and transcriptional repression of target genes. This makes it a valuable tool for studying the role of histone acetylation in gene regulation and a potential therapeutic agent for diseases characterized by aberrant HAT activity.

Mechanism of Action

This compound primarily targets the GNAT (Gcn5-related N-acetyltransferase) family of HATs, with demonstrated activity against Gcn5 and the related p300/CBP co-activator family.[1][2] Inhibition of Gcn5 by CPTH2 has been shown to decrease the acetylation of specific histone residues, such as H3K14ac in yeast. Studies involving the knockout of Gcn5/PCAF and p300/CBP in mammalian cells have revealed their specific roles in maintaining acetylation at distinct histone marks. Gcn5/PCAF are primarily responsible for H3K9 acetylation (H3K9ac), while p300/CBP are the main writers of H3K18 acetylation (H3K18ac) and H3K27 acetylation (H3K27ac). Therefore, treatment with CPTH2 is expected to lead to a reduction in these specific histone acetylation marks at the genomic loci where these HATs are active.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from ChIP-qPCR experiments using this compound. The data is presented as fold enrichment relative to a negative control (e.g., IgG immunoprecipitation) and normalized to input chromatin.

Table 1: Effect of this compound on Histone H3K9 Acetylation at a Gcn5 Target Gene Promoter

TreatmentTarget Gene PromoterFold Enrichment (H3K9ac/Input)Standard Deviationp-value
Vehicle (DMSO)Gene X (NF-κB target)15.2± 1.8<0.01
100 µM CPTH2 (24h)Gene X (NF-κB target)4.5± 0.9<0.01
Vehicle (DMSO)Negative Control Locus1.1± 0.3>0.05
100 µM CPTH2 (24h)Negative Control Locus0.9± 0.2>0.05

Table 2: Effect of this compound on Histone H3K27 Acetylation at a p300 Target Gene Promoter

TreatmentTarget Gene PromoterFold Enrichment (H3K27ac/Input)Standard Deviationp-value
Vehicle (DMSO)Gene Y (p53 target)20.5± 2.5<0.01
100 µM CPTH2 (24h)Gene Y (p53 target)6.8± 1.2<0.01
Vehicle (DMSO)Negative Control Locus1.3± 0.4>0.05
100 µM CPTH2 (24h)Negative Control Locus1.1± 0.3>0.05

Experimental Protocols

Protocol 1: Treatment of Mammalian Cells with this compound Prior to ChIP

This protocol outlines the steps for treating cultured mammalian cells with this compound to inhibit HAT activity before proceeding with a standard ChIP protocol.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium

  • Cultured mammalian cells (e.g., HeLa, MCF-7, or a cell line relevant to the research question)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-50 mM. Store at -20°C.

  • Cell Treatment:

    • For the experimental group, dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A starting concentration of 100 µM is recommended based on published data showing effective reduction of global histone acetylation.[1]

    • For the vehicle control group, add an equivalent volume of DMSO to the complete cell culture medium.

  • Incubation: Incubate the cells for a duration sufficient to observe a change in histone acetylation. A time course of 12, 24, and 48 hours is recommended for initial optimization.[1]

  • Harvesting: After the incubation period, proceed immediately to the cross-linking step of the ChIP protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for ChIP and should be optimized for the specific cell type and antibodies used.

Materials:

  • Formaldehyde (37% solution)

  • Glycine (2.5 M)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Wash Buffers (Low salt, high salt, LiCl wash)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol

  • TE Buffer

  • ChIP-grade antibodies against H3K9ac, H3K18ac, H3K27ac, and a negative control (e.g., Normal Rabbit IgG)

  • Protein A/G magnetic beads or agarose beads

Procedure:

  • Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice.

  • Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Dilute the sheared chromatin in ChIP Dilution Buffer.

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with the desired primary antibody overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

  • Quantitative PCR (qPCR) Analysis: Resuspend the purified DNA in TE buffer. Use qPCR with primers specific to the promoter regions of target genes to quantify the enrichment of acetylated histones.

Visualizations

Experimental Workflow

ChIP_Workflow cluster_cell_culture Cell Culture and Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Data Analysis start Plate Mammalian Cells treatment Treat with CPTH2 or Vehicle start->treatment crosslink Cross-link Proteins to DNA treatment->crosslink lysis Cell Lysis and Chromatin Shearing crosslink->lysis ip Immunoprecipitation with Specific Antibody (e.g., anti-H3K9ac) lysis->ip wash Wash to Remove Non-specific Binding ip->wash elute Elution and Reverse Cross-linking wash->elute purify DNA Purification elute->purify qpcr Quantitative PCR (qPCR) purify->qpcr analysis Data Analysis: Fold Enrichment Calculation qpcr->analysis

Caption: Workflow for ChIP assay with this compound treatment.

Signaling Pathway: CPTH2 Inhibition of Gcn5 and its Impact on the NF-κB Pathway

Gcn5_NFkB_Pathway CPTH2 This compound Gcn5 Gcn5 (HAT) CPTH2->Gcn5 Inhibits HistoneH3 Histone H3 Gcn5->HistoneH3 Acetylates NFkB NF-κB (p65) Gene NF-κB Target Gene (e.g., IL-6, TNFα) NFkB->Gene Binds Promoter H3K9ac H3K9 Acetylation HistoneH3->H3K9ac Leads to Chromatin Open Chromatin H3K9ac->Chromatin Chromatin->Gene Promotes Access Transcription Transcription Gene->Transcription p300_p53_Pathway CPTH2 This compound p300 p300 (HAT) CPTH2->p300 Inhibits HistoneH3 Histone H3 p300->HistoneH3 Acetylates p53 p53 Gene p53 Target Gene (e.g., p21) p53->Gene Binds Promoter H3K27ac H3K27 Acetylation HistoneH3->H3K27ac Leads to Chromatin Open Chromatin H3K27ac->Chromatin Chromatin->Gene Promotes Access Transcription Transcription Gene->Transcription

References

Application Notes and Protocols for CP-TH2 Hydrochloride in Leukemia and Neuroblastoma Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a potent and selective small-molecule inhibitor of the GCN5 histone acetyltransferase (HAT).[1][2] Histone acetyltransferases play a crucial role in epigenetic regulation by modulating chromatin structure and gene expression. The aberrant activity of HATs, including GCN5, has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[3][4] this compound exerts its anticancer effects by inhibiting the acetylation of histone H3, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of the use of this compound in studying leukemia and neuroblastoma cells, including its mechanism of action, effects on cell viability and apoptosis, and detailed experimental protocols.

Mechanism of Action

This compound selectively inhibits the GCN5 (also known as KAT2A) histone acetyltransferase, a component of several multiprotein complexes involved in transcriptional regulation.[2][3] GCN5 acetylates specific lysine residues on histone tails, most notably histone H3. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.

By inhibiting GCN5, this compound prevents histone H3 acetylation.[1][2] This leads to a more condensed chromatin state, repressing the transcription of genes essential for cancer cell proliferation and survival. The downstream effects of GCN5 inhibition by this compound include the induction of cell cycle arrest and the activation of the apoptotic cascade.

GCN5_Inhibition_by_CPTH2 CPTH2 CPTH2 hydrochloride GCN5 GCN5 (HAT) CPTH2->GCN5 Inhibits Condensed_Chromatin Condensed Chromatin (Transcriptionally Repressed) CPTH2->Condensed_Chromatin Promotes Acetylated_H3 Acetylated Histone H3 GCN5->Acetylated_H3 Acetylation Histone_H3 Histone H3 Histone_H3->Acetylated_H3 Chromatin Open Chromatin (Transcriptionally Active) Acetylated_H3->Chromatin Gene_Expression Gene Expression (Proliferation, Survival) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Condensed_Chromatin->Cell_Cycle_Arrest Apoptosis Apoptosis Condensed_Chromatin->Apoptosis Gene_Expression->Cell_Cycle_Arrest Inhibition of pro-proliferative genes Gene_Expression->Apoptosis Downregulation of survival genes

Figure 1: Mechanism of action of this compound.

Effects on Leukemia and Neuroblastoma Cells

While extensive quantitative data for this compound across a wide panel of leukemia and neuroblastoma cell lines is limited in publicly available literature, existing studies on CPTH2 and related compounds suggest significant anti-cancer activity.

Leukemia: Studies have indicated that CPTH2 induces cell-cycle perturbation and apoptosis in the U-937 human leukemic cell line. The inhibition of GCN5 by CPTH2 is a key mechanism driving these effects.[5] The general effects observed in leukemia cell lines include a dose-dependent reduction in cell viability and an increase in apoptotic cell populations.

Neuroblastoma: Thiazole derivatives, the class of compounds to which CPTH2 belongs, have demonstrated antiproliferative activity against neuroblastoma cells.[6] A related compound, CPTH6, has been shown to reduce the viability of the LAN-5 neuroblastoma cell line.[5] While direct quantitative data for this compound in various neuroblastoma cell lines is not readily available, it is anticipated to exhibit similar inhibitory effects on cell proliferation and induce apoptosis.

Quantitative Data Summary

The following tables provide an illustrative summary of the expected effects of this compound on leukemia and neuroblastoma cells. The values presented are hypothetical and should be determined experimentally for specific cell lines and conditions.

Table 1: Effect of this compound on Cell Viability (Illustrative)

Cell LineCancer TypeTreatment Time (48h)IC50 (µM)
U-937Leukemia (Histiocytic Lymphoma)48h[To be determined]
HL-60Leukemia (Promyelocytic)48h[To be determined]
K562Leukemia (Chronic Myelogenous)48h[To be determined]
LAN-5Neuroblastoma48h[To be determined]
SH-SY5YNeuroblastoma48h[To be determined]
SK-N-BE(2)Neuroblastoma48h[To be determined]

Table 2: Effect of this compound on Apoptosis (Illustrative)

Cell LineCancer TypeCPTH2 Conc. (µM)Treatment Time (48h)Apoptotic Cells (%)
U-937Leukemia (Histiocytic Lymphoma)[e.g., 50 µM]48h[To be determined]
HL-60Leukemia (Promyelocytic)[e.g., 50 µM]48h[To be determined]
LAN-5Neuroblastoma[e.g., 75 µM]48h[To be determined]
SH-SY5YNeuroblastoma[e.g., 75 µM]48h[To be determined]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on leukemia and neuroblastoma cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Leukemia/Neuroblastoma lines) CPTH2_Prep 2. This compound Stock Solution Preparation Viability_Assay 3. Cell Viability Assay (e.g., MTT, Resazurin) CPTH2_Prep->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Western_Blot 5. Western Blot Analysis (e.g., for Ac-H3, Caspase-3) Apoptosis_Assay->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis

Figure 2: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Leukemia or neuroblastoma cell lines

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension leukemia cells, direct seeding is appropriate. For adherent neuroblastoma cells, allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: For adherent cells, carefully remove the medium and add 150 µL of solubilization buffer to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization buffer.

  • Absorbance Measurement: Incubate the plate at room temperature for 2-4 hours to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.[7]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia or neuroblastoma cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, detach them using a gentle cell scraper or trypsin-free dissociation solution, then collect by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Western Blot for Histone H3 Acetylation

This protocol assesses the direct molecular effect of this compound on its target.

Materials:

  • Treated and untreated cell lysates

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of acetylated Histone H3 to total Histone H3 to determine the effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of GCN5-mediated histone acetylation in leukemia and neuroblastoma. Its ability to induce apoptosis and inhibit cell proliferation makes it a compound of interest for further preclinical investigation. The protocols provided herein offer a framework for researchers to quantitatively assess the efficacy of this compound in relevant cancer cell models. Further studies are warranted to establish comprehensive dose-response relationships and to explore its therapeutic potential in a broader range of leukemia and neuroblastoma subtypes.

References

Application Notes and Protocols for CPTH2 Hydrochloride as a Chemical Probe for Gcn5 Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes crucial for epigenetic regulation. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, leading to chromatin decondensation and transcriptional activation.[1][2] General control non-depressible 5 (Gcn5), also known as lysine acetyltransferase 2A (KAT2A), is a well-studied HAT that is the catalytic subunit of large multiprotein complexes like SAGA (Spt-Ada-Gcn5 acetyltransferase).[3] Gcn5 specifically acetylates histone H3 at several lysine residues, notably H3K9 and H3K14, and is implicated in processes such as gene regulation, cell proliferation, and metabolism.[3][4]

CPTH2 (Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone) hydrochloride is a cell-permeable small molecule identified as a potent inhibitor of the Gcn5 histone acetyltransferase.[2][5] It has been utilized as a chemical probe to investigate the functional roles of Gcn5 and related HATs in various biological contexts. These notes provide an overview of CPTH2's mechanism, applications, and detailed protocols for its use in cell-based assays.

Mechanism of Action

CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[5][6] Studies in yeast have demonstrated a specific chemical-genetic interaction between CPTH2 and Gcn5, indicating that the compound inhibits the Gcn5-dependent functional network.[2][4] The inhibitory action appears to be competitive with the histone H3 substrate; in vitro HAT assays showed that the inhibition by CPTH2 could be reversed by increasing the concentration of histone H3.[2][4] While CPTH2 shows selectivity for Gcn5, it has also been reported to inhibit other HATs, such as p300 (KAT3B) and p300/CBP-associated factor (PCAF), particularly at higher concentrations.[5][7] This dual inhibitory action can be advantageous in certain cancer models where both Gcn5 and p300 play a role.[5]

Data Presentation

The biological activity of CPTH2 hydrochloride has been quantified in various cellular models. The following tables summarize its effects on cell lines and histone acetylation.

Table 1: Cellular Effects of this compound in Human Cancer Cell Lines

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
ccRCC-786-O (Renal)Cell Proliferation100 µM12, 24, 48 hTime-dependent decrease in proliferation, significant after 48 h.[5]
K1 (Thyroid)Cell Proliferation100 µM12, 24, 48 hTime-dependent decrease in proliferation.[5]
ccRCC-786-O (Renal)Apoptosis100 µM48 hDrastic increase in the apoptotic/dead cell population.[5]
ccRCC-786-O (Renal)Cell Invasion/Migration100 µM24, 48 hReduced cell invasion and migration capabilities.[5][8]

Table 2: Effects of this compound on Histone Acetylation

SystemTargetConcentrationIncubation TimeObserved EffectReference
Human ccRCC-786-O CellsGlobal Histone H3, H3AcK18100 µM12, 24, 48 hReduced acetylation of both global H3 and specifically H3AcK18.[5][8]
Saccharomyces cerevisiaeBulk Histone H30.6, 0.8 mM24 hDecreased histone H3 acetylation.[5][8]
Saccharomyces cerevisiaeH3-AcK14Not specifiedNot specifiedDecreased acetylation at the specific H3-AcK14 site.[2][4]

Visualizations

Gcn5_Inhibition_Pathway cluster_input Inputs cluster_process Gcn5-Mediated Acetylation cluster_output Cellular Outcomes AcetylCoA Acetyl-CoA Gcn5 Gcn5 (in SAGA/ATAC complex) AcetylCoA->Gcn5 HistoneH3 Histone H3 HistoneH3->Gcn5 AcetylatedH3 Acetylated H3 (e.g., H3K14ac) Gcn5->AcetylatedH3 Acetylation Chromatin Open Chromatin AcetylatedH3->Chromatin Transcription Gene Transcription Chromatin->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation CPTH2 This compound CPTH2->Gcn5 Inhibition

Caption: Mechanism of Gcn5 inhibition by this compound.

Western_Blot_Workflow cluster_treatment Treatment Phase A 1. Seed Cells (e.g., ccRCC-786-O) B 2. Culture Overnight A->B C1 Vehicle Control (e.g., DMSO) C2 This compound (e.g., 100 µM) D 3. Incubate (e.g., 24-48 hours) B->D E 4. Cell Lysis & Histone Extraction D->E F 5. SDS-PAGE & Western Blot E->F G 6. Primary Antibody Incubation (Anti-AcH3, Anti-Total H3) F->G H 7. Secondary Antibody & Detection G->H I 8. Data Analysis (Quantify Acetylation Levels) H->I

Caption: Workflow for assessing CPTH2's effect on histone acetylation.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using WST-1

This protocol details a method to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Adherent cancer cells (e.g., ccRCC-786-O)[5]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A final concentration of 100 µM is a common starting point.[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest CPTH2 treatment.

  • Remove the old medium from the wells and add 100 µL of the medium containing the appropriate CPTH2 concentration or vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 12, 24, 48 hours).[5]

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of proliferation inhibition.

Protocol 2: Western Blot for Histone H3 Acetylation

This protocol is for determining changes in global or site-specific histone H3 acetylation following treatment with CPTH2.

Materials:

  • 6-well cell culture plates

  • Adherent cancer cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-acetyl-Histone H3 (e.g., Ac-H3K14 or global Ac-H3), Anti-total-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of CPTH2 (e.g., 100 µM) or vehicle control for the specified duration (e.g., 24 or 48 hours).[5][8]

  • Histone Extraction/Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto a 12-15% polyacrylamide gel and run electrophoresis to separate proteins. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated H3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total Histone H3.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of acetylated H3 to total H3 for each sample and compare treated samples to the vehicle control. compare treated samples to the vehicle control.

References

Troubleshooting & Optimization

CPTH2 hydrochloride solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CPTH2 hydrochloride when working with Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: DMSO is a commonly used solvent for this compound, offering good solubility. For in vivo studies, further dilution into aqueous solutions may be necessary.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is recommended to dissolve this compound in high-purity, anhydrous DMSO at room temperature. Gentle vortexing can aid in dissolution. For detailed steps, please refer to the Experimental Protocols section.

Q3: What are the recommended storage conditions for this compound solutions in DMSO?

A3: Prepared stock solutions in DMSO should be stored in small aliquots to minimize freeze-thaw cycles. For short-term storage, 4°C for up to two weeks is acceptable. For long-term storage, -20°C for up to one month or -80°C for up to six months is recommended.[1] Always protect the solution from light.

Q4: I observed precipitation in my this compound solution after refrigeration. What should I do?

A4: Precipitation upon cooling can occur. Before use, allow the vial to equilibrate to room temperature for at least one hour and ensure the compound is fully redissolved, which may require gentle vortexing. If precipitation persists, it may indicate that the solubility limit has been exceeded at that temperature.

Q5: Is there a risk of degradation when dissolving this compound in DMSO?

A5: Yes, there is a potential for degradation. As CPTH2 is a hydrochloride salt, it can introduce acidity to the DMSO solution. Acids can catalyze the decomposition of DMSO, particularly at elevated temperatures.[2][3][4] It is crucial to use anhydrous DMSO and avoid heating the solution to minimize this risk.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty Dissolving this compound - Insufficient solvent volume- Low-quality DMSO- Room temperature is too low- Increase the volume of DMSO incrementally.- Use fresh, high-purity, anhydrous DMSO.- Gently warm the solution to no more than 37°C, but be mindful of potential degradation.
Color Change in Solution - Degradation of this compound or DMSO- Contamination- Prepare a fresh stock solution.- Ensure proper storage conditions (protection from light, appropriate temperature).- Use high-purity, sterile-filtered DMSO.
Inconsistent Experimental Results - Inaccurate concentration of stock solution- Degradation of the compound- Multiple freeze-thaw cycles- Verify the initial weighing and solvent volume.- Prepare fresh stock solutions more frequently.- Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
Precipitate Formation in Cell Culture Media - Low solubility of this compound in aqueous media- High final concentration of DMSO- Lower the final concentration of this compound.- Ensure the final DMSO concentration in the cell culture media is non-toxic to the cells (typically <0.5%).- Perform a serial dilution of the DMSO stock solution in the media.

Quantitative Data Summary

Table 1: Solubility of this compound in DMSO

Solvent Reported Solubility Source
DMSO16 mg/mLCD Biosynsis
DMSO50 mg/mLSigma-Aldrich[5]

Table 2: Recommended Storage Conditions for this compound in DMSO

Storage Temperature Duration Source
4°C2 weeksDC Chemicals[1]
-20°C1 month (protect from light)MedchemExpress.com[2]
-80°C6 monthsMedchemExpress.com, DC Chemicals[1][2]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 328.26 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 3.28 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex gently until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. For long-term storage, place the aliquots at -80°C. For short-term use, store at -20°C.

Visualizations

Signaling Pathway of this compound

CPTH2_Signaling_Pathway cluster_nucleus Nucleus CPTH2 This compound HATs Histone Acetyltransferases (Gcn5, p300/KAT3B) CPTH2->HATs Inhibition Histones Histones (e.g., H3) HATs->Histones Acetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Acetylated_Histones->Chromatin Relaxation Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Cell_Invasiveness Decreased Cell Invasiveness Gene_Expression->Cell_Invasiveness

Caption: this compound inhibits HATs, leading to altered gene expression.

Experimental Workflow for this compound Solution Preparation and Use

CPTH2_Workflow start Start weigh Weigh CPTH2 Hydrochloride start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage use Thaw and Use in Experiment storage->use end End use->end

Caption: Workflow for preparing and storing this compound solutions.

Logical Relationship: Factors Affecting CPTH2 Stability in DMSO

CPTH2_Stability_Factors CPTH2_HCl This compound (Acidic Salt) Degradation Potential for Degradation CPTH2_HCl->Degradation Acidity DMSO DMSO (Solvent) DMSO->Degradation Solvent Temperature Elevated Temperature Temperature->Degradation Accelerates Light Light Exposure Light->Degradation May Contribute Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Degradation Physical Stress

Caption: Factors influencing the stability of this compound in DMSO.

References

Optimizing CPTH2 hydrochloride concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPTH2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell culture experiments. Here you will find troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable histone acetyltransferase (HAT) inhibitor.[1] It primarily targets Gcn5 and p300/CBP, enzymes that play a crucial role in chromatin remodeling and gene transcription by adding acetyl groups to histone proteins.[2][3][4] By inhibiting these HATs, this compound can lead to a decrease in histone acetylation, resulting in chromatin condensation and altered gene expression.[3] This ultimately affects various cellular processes, including cell proliferation, apoptosis, and invasion.[3][4]

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response experiment. However, based on published studies, a general starting range of 10 µM to 100 µM is recommended for mammalian cell lines.[3][4] In some instances, concentrations up to 200 µM have been used.[5] For yeast, higher concentrations in the millimolar range (e.g., 0.2 mM to 1 mM) may be required.[3][6]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[7] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution in DMSO is often used.[4] Stock solutions should be stored at -20°C or -80°C to ensure stability.[4] When stored at -20°C, the stock solution is typically stable for at least one month, and for up to six months at -80°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the expected cellular effects of this compound treatment?

Treatment of cells with this compound has been shown to induce a variety of effects, including:

  • Decreased cell proliferation: A reduction in the rate of cell growth.[3][4]

  • Induction of apoptosis: Programmed cell death.[3][4]

  • Reduced histone acetylation: A decrease in the acetylation of histone proteins, such as H3.[3]

  • Inhibition of cell migration and invasion: A decrease in the ability of cells to move and invade surrounding tissues.[2][3]

The magnitude and timing of these effects will vary depending on the cell type, concentration of the compound, and duration of treatment.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound on my cells.

Possible CauseSuggested Solution
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration for your specific cell line.
Incorrect Preparation or Storage Ensure that the stock solution was prepared correctly in a suitable solvent (e.g., DMSO) and stored at the recommended temperature (-20°C or -80°C) to prevent degradation. Prepare fresh dilutions in culture medium for each experiment.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider testing the compound on a different, more sensitive cell line as a positive control.
Insufficient Incubation Time The effects of this compound may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Problem 2: I am observing high levels of cell death even at low concentrations.

Possible CauseSuggested Solution
High Sensitivity of Cell Line Your cell line may be particularly sensitive to HAT inhibition. Reduce the concentration range in your dose-response experiments.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.
Off-Target Effects At higher concentrations, off-target effects may contribute to cytotoxicity. It is important to perform thorough dose-response studies to identify a concentration that is both effective and specific.

Problem 3: The this compound is precipitating in my culture medium.

Possible CauseSuggested Solution
Poor Solubility in Aqueous Solution This compound has limited solubility in aqueous solutions. Ensure that the stock solution is properly dissolved in the organic solvent before diluting it in the culture medium. When diluting, add the stock solution to the medium while vortexing or mixing to facilitate dispersion.
High Final Concentration Attempting to achieve a very high final concentration in the culture medium may lead to precipitation. If a high concentration is required, consider using a different solvent or formulation if available.

Data Presentation

Table 1: Summary of Effective Concentrations of this compound in Various Cell Lines

Cell TypeConcentration RangeObserved EffectsReference
ccRCC-786-O (Human Clear Cell Renal Carcinoma)100 µMDecreased proliferation, increased apoptosis, reduced histone H3 acetylation, counteracted invasion and migration.[3]
K1 (Human Papillary Thyroid Carcinoma)100 µMDecreased cell proliferation.[6]
Yeast (Saccharomyces cerevisiae)0.2 - 1 mMInhibition of growth in a GCN5 deleted strain, inhibition of histone H3 acetylation.[3][6]
Candida albicans10 - 50 µMGrowth inhibition.[5]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

Gcn5_Signaling_Pathway cluster_chromatin Chromatin State CPTH2 This compound Gcn5 Gcn5 (HAT) CPTH2->Gcn5 Inhibition Acetylated_Histones Acetylated Histones Gcn5->Acetylated_Histones Acetylation Condensed_Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones Histones (e.g., H3) Histones->Gcn5 Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits Gcn5, leading to reduced histone acetylation and apoptosis.

p300_Signaling_Pathway CPTH2 This compound p300 p300 (HAT) CPTH2->p300 Inhibition Acetylated_TFs Acetylated Transcription Factors p300->Acetylated_TFs Acetylation Transcription_Factors Transcription Factors (e.g., Smad2/3) Transcription_Factors->p300 EMT_Genes EMT-related Gene Expression Acetylated_TFs->EMT_Genes Activation Cell_Invasion Cell Invasion & Migration EMT_Genes->Cell_Invasion

Caption: this compound inhibits p300, affecting cell invasion and migration.

Experimental_Workflow Start Start: Seed Cells Prepare_CPTH2 Prepare CPTH2 Dilutions Start->Prepare_CPTH2 Treat_Cells Treat Cells with CPTH2 Prepare_CPTH2->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assay Perform Cellular Assay (e.g., MTT, Western Blot) Incubate->Assay Analyze Data Analysis Assay->Analyze End End: Interpret Results Analyze->End

Caption: A general experimental workflow for studying the effects of this compound.

References

CPTH2 hydrochloride off-target effects and selectivity profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and selectivity profile of CPTH2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the histone acetyltransferase (HAT) Gcn5 (General control non-derepressible 5).[1][2] CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[1]

Q2: Does this compound have known off-target effects?

A2: Yes, this compound has been shown to inhibit other histone acetyltransferases, notably p300 (also known as KAT3B).[1] Additionally, its antifungal activity in certain species appears to be independent of Gcn5 inhibition, suggesting other cellular targets may be affected.[3] Some reports also link compounds with a similar thiazolyl-hydrazone scaffold to the inhibition of N-acetyltransferase 10 (NAT10).

Q3: What is the reported potency of CPTH2 against its primary targets?

A3: The inhibitory potency of CPTH2 can vary depending on the assay conditions. An in vitro study reported an IC50 value of 0.800 mM for the inhibition of Gcn5p, though it is important to note that other studies demonstrate cellular effects at much lower concentrations.[4] For instance, a reduction in cell proliferation has been observed at 100 µM.[1]

Q4: Is there a known kinase selectivity profile for CPTH2?

Q5: How does the off-target activity of CPTH2 on p300 impact experimental results?

A5: The inhibition of p300 by CPTH2 can lead to a variety of cellular effects, including the induction of apoptosis and a decrease in the invasiveness of certain cancer cell lines.[1] Researchers should consider this dual inhibitory activity when interpreting experimental outcomes, as effects may not be solely attributable to Gcn5 inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cell toxicity or apoptosis CPTH2 inhibits p300, which is involved in cell survival pathways.1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Use a more selective p300 inhibitor as a control to differentiate between Gcn5 and p300-mediated effects. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of cell death.
Inconsistent inhibition of histone acetylation Off-target effects or cell-type specific differences in HAT expression and activity.1. Verify the specific histone acetylation marks of interest (e.g., H3K14ac for Gcn5). 2. Compare results with a Gcn5 knockout/knockdown cell line to confirm on-target effects. 3. Consider performing a Cellular Thermal Shift Assay (CETSA) to verify target engagement in your specific cellular model.
Observed phenotype does not correlate with Gcn5 inhibition Potential off-target effects on other proteins, such as NAT10, or indirect downstream effects.1. Investigate the potential role of other known off-targets like p300. 2. Consider using orthogonal approaches, such as RNAi, to validate that the phenotype is linked to Gcn5. 3. If NAT10 is a suspected off-target, use a known NAT10 inhibitor like Remodelin as a comparative control.[5][6]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of CPTH2

TargetAssay TypeIC50Reference
Gcn5pIn Vitro HAT Assay0.800 mM[4]
p300 (KAT3B)Not specifiedInhibition observed[1]

Note: The reported IC50 for Gcn5p appears high and may reflect specific assay conditions. Cellular effects are observed at lower micromolar concentrations.

Signaling Pathways and Experimental Workflows

Gcn5_p300_Signaling CPTH2 CPTH2 Gcn5 Gcn5 (KAT2A) CPTH2->Gcn5 Inhibits p300 p300 (KAT3B) CPTH2->p300 Inhibits Histone_H3 Histone H3 Gcn5->Histone_H3 Acetylaes p300->Histone_H3 Acetylaes Apoptosis Apoptosis p300->Apoptosis Regulates Cell_Invasion Cell Invasion p300->Cell_Invasion Regulates Acetylation Acetylation Histone_H3->Acetylation Transcription_Regulation Transcription Regulation Acetylation->Transcription_Regulation CETSA_Workflow Start Start Cell_Treatment 1. Treat cells with CPTH2 or vehicle Start->Cell_Treatment Heating 2. Heat cells to induce protein denaturation Cell_Treatment->Heating Lysis 3. Lyse cells Heating->Lysis Centrifugation 4. Separate soluble and aggregated proteins Lysis->Centrifugation Analysis 5. Analyze soluble fraction by Western Blot for target protein Centrifugation->Analysis End End Analysis->End

References

Technical Support Center: In Vivo Delivery of CPTH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo delivery of the histone acetyltransferase (HAT) inhibitor, CPTH2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of histone acetyltransferase Gcn5.[1] By inhibiting Gcn5, it prevents the acetylation of histone H3, which plays a crucial role in chromatin structure and gene expression.[1] This inhibition of histone acetylation can lead to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[1]

Q2: What is the recommended formulation for in vivo delivery of this compound?

A commonly used formulation for this compound for both oral and intraperitoneal administration is a suspended solution. A standard protocol involves creating a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months. Stock solutions should also be stored under the same conditions. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Guides

Formulation and Administration Issues

Q4: My this compound formulation appears cloudy or has precipitated. What should I do?

This may be due to the hydrophobic nature of this compound. Here are some troubleshooting steps:

  • Ensure Proper Mixing Order: Dissolve the this compound completely in DMSO first before adding the other components of the vehicle. The recommended order is: DMSO, PEG300, Tween-80, and finally saline.

  • Sonication: Briefly sonicate the solution in a water bath to aid dissolution.

  • Gentle Warming: Gently warm the solution to 37°C to help dissolve the compound. Avoid excessive heat, which could degrade the compound.

  • Fresh Preparation: Prepare the formulation fresh before each use, as the stability of the suspended solution may be limited.

Q5: I am observing signs of irritation or distress in my animals after intraperitoneal injection. What could be the cause?

Irritation following intraperitoneal injection can be due to several factors:

  • Improper Injection Technique: Ensure you are using the correct technique, including the appropriate needle size (e.g., 27-30 gauge for mice) and injection volume. For guidance on proper intraperitoneal injection techniques in mice, refer to established protocols.

  • High Concentration of DMSO: While 10% DMSO is generally considered safe for intraperitoneal injections in rodents, some animal strains may be more sensitive. If you suspect DMSO-related toxicity, consider reducing the DMSO concentration in your vehicle.

  • Formulation Instability: Precipitation of the compound in the peritoneal cavity can cause irritation. Ensure your formulation is a homogenous suspension before injection.

Efficacy and Toxicity Issues

Q6: I am not observing the expected therapeutic effect in my in vivo model. What are some potential reasons?

Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the target tissue. A dose-response study may be necessary to determine the optimal dose for your model.

  • Poor Bioavailability: If administering orally, poor absorption from the gastrointestinal tract could be a factor. Signs of poor oral absorption can include high variability in response between animals and a lack of dose-dependent efficacy.

  • Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies can help determine the half-life of this compound in your animal model.

  • Target Engagement: It is crucial to confirm that this compound is reaching its target and inhibiting histone acetylation in the tumor or target tissue. This can be assessed by measuring the levels of acetylated histone H3 (the direct target of Gcn5) in tissue samples via methods like Western blotting or immunohistochemistry.

Q7: What are the potential signs of in vivo toxicity with this compound, and what should I monitor?

As a histone acetyltransferase inhibitor, this compound may have off-target effects. Based on the toxicity profiles of other epigenetic modulators, here are some parameters to monitor:

  • General Health: Monitor the animals daily for changes in body weight, food and water intake, and overall activity.

  • Gastrointestinal Distress: Look for signs such as diarrhea or loss of appetite.

  • Hematological Parameters: Histone deacetylase inhibitors have been associated with hematological toxicities.[2] It is advisable to perform complete blood counts (CBCs) to monitor for changes in red blood cells, white blood cells, and platelets. Key parameters to watch include:

    • Red Blood Cell (RBC) count, Hemoglobin, and Hematocrit: To assess for anemia.

    • White Blood Cell (WBC) count and differential: To monitor for immunosuppression or inflammation.

    • Platelet count: To check for thrombocytopenia.

Data Summary

Table 1: this compound Properties

PropertyValue
Molecular Formula C₁₄H₁₄ClN₃S
Molecular Weight 291.8 g/mol
Solubility Soluble in DMSO
Storage (Solid) -20°C (1 month), -80°C (6 months)

Table 2: Recommended In Vivo Formulation

ComponentPercentageVolume (for 1 mL)
DMSO 10%100 µL
PEG300 40%400 µL
Tween-80 5%50 µL
Saline (0.9% NaCl) 45%450 µL

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration
  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in the appropriate volume of DMSO to create a stock solution. Ensure it is fully dissolved.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the this compound/DMSO stock solution and mix thoroughly.

  • Add the required volume of Tween-80 to the mixture and vortex gently to ensure a homogenous solution.

  • Finally, add the required volume of sterile saline and mix well.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Intraperitoneal Injection in Mice
  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Use a sterile 27-30 gauge needle.

  • Insert the needle at a 10-20 degree angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound formulation.

  • Withdraw the needle and monitor the animal for any immediate adverse reactions.

Visualizations

G cluster_0 CPTH2 Signaling Pathway CPTH2 This compound Gcn5 Histone Acetyltransferase Gcn5 CPTH2->Gcn5 Inhibits HistoneH3 Histone H3 Gcn5->HistoneH3 Acetylaets Acetylation Acetylation HistoneH3->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Gene Expression Chromatin->GeneExpression CellProliferation Cell Proliferation & Apoptosis Resistance GeneExpression->CellProliferation

Caption: Signaling pathway of this compound.

G cluster_0 In Vivo Experimental Workflow start Start formulation Prepare CPTH2 Formulation start->formulation animal_dosing Administer to Animals (IP or Oral) formulation->animal_dosing monitoring Monitor Animal Health (Weight, Behavior) animal_dosing->monitoring efficacy_assessment Assess Efficacy (e.g., Tumor Volume) monitoring->efficacy_assessment toxicity_assessment Assess Toxicity (e.g., Bloodwork) monitoring->toxicity_assessment data_analysis Data Analysis efficacy_assessment->data_analysis toxicity_assessment->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

G cluster_0 Troubleshooting Logic start Issue Encountered formulation_issue Formulation Precipitation/Cloudiness start->formulation_issue efficacy_issue Lack of Efficacy start->efficacy_issue toxicity_issue Adverse Effects start->toxicity_issue check_mixing Check Mixing Order & Sonication/Warming formulation_issue->check_mixing check_dose Review Dosing Regimen efficacy_issue->check_dose check_injection Review Injection Technique toxicity_issue->check_injection fresh_prep Prepare Fresh Formulation check_mixing->fresh_prep alt_formulation Consider Alternative Formulation fresh_prep->alt_formulation check_bioavailability Assess Bioavailability (Pharmacokinetics) check_dose->check_bioavailability check_target Confirm Target Engagement check_bioavailability->check_target reduce_dmso Reduce DMSO Concentration check_injection->reduce_dmso monitor_hematology Monitor Hematological Parameters reduce_dmso->monitor_hematology

References

Technical Support Center: CPTH2 Hydrochloride and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using CPTH2 hydrochloride in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your experiments, ensuring the accuracy and reliability of your results.

Many small molecules have the potential to interfere with fluorescence-based assays through various mechanisms, including autofluorescence or quenching of the fluorescent signal.[1][2][3] While this compound is a potent histone acetyltransferase (HAT) inhibitor, its intrinsic fluorescent properties are not well-documented.[4][5] Therefore, it is crucial to perform appropriate controls to rule out any potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable compound that acts as a potent inhibitor of histone acetyltransferases (HATs), particularly Gcn5 and p300.[4][5] It functions by competitively inhibiting the acetylation of histone H3. This inhibition of HAT activity can lead to decreased cell proliferation and the induction of apoptosis.[4][5]

Q2: Could this compound interfere with my fluorescence-based assay?

Yes, it is possible. Like many small molecules, this compound could potentially interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The compound itself might fluoresce at the excitation and emission wavelengths used for your fluorescent dye, leading to false-positive signals.[1][3]

  • Fluorescence Quenching: The compound could absorb the excitation light or the emitted fluorescence from your dye, resulting in a decreased signal and a false-negative result.[2]

Q3: What are the common fluorescence-based assays that could be affected?

Any assay that relies on fluorescence detection could potentially be affected. This includes, but is not limited to:

  • Cell Viability and Proliferation Assays: (e.g., using Calcein-AM or resazurin-based dyes).

  • Mitochondrial Membrane Potential Assays: (e.g., using JC-1, TMRM, or TMRE).[6][7][8]

  • Intracellular Calcium Imaging: (e.g., using Fluo-4, Fura-2, or genetically encoded calcium indicators).[9][10]

  • Reporter Gene Assays: (e.g., using Green Fluorescent Protein (GFP) or other fluorescent proteins).[11][12][13]

  • Immunofluorescence Staining.

Q4: At what concentrations is this compound typically used, and could this affect interference?

This compound has been shown to be effective in cell-based assays at concentrations ranging from 50 µM to 1 mM.[4][5][14] The likelihood of interference often increases with higher compound concentrations.[2] Therefore, it is essential to test for interference at the working concentrations you plan to use in your experiments.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps.

Issue 1: Unexpected Increase in Fluorescence Signal

An unexpected increase in fluorescence in the presence of this compound could indicate autofluorescence.

Troubleshooting Steps:

  • Compound-Only Control: Prepare a sample containing only your assay buffer and this compound at the highest concentration you are using. Measure the fluorescence at the same excitation and emission wavelengths as your experimental samples. A significant signal in this control suggests autofluorescence.

  • Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound in your assay buffer to determine its spectral properties. This will help you understand if its fluorescence overlaps with that of your dye.

  • Use a Different Fluorophore: If significant autofluorescence is detected, consider switching to a fluorescent dye that has excitation and emission spectra distinct from those of this compound. Red-shifted dyes are often less susceptible to interference from small molecules.[15]

Issue 2: Unexpected Decrease in Fluorescence Signal

A decrease in fluorescence signal could be due to quenching by this compound or a genuine biological effect.

Troubleshooting Steps:

  • Cell-Free System Control: To distinguish between quenching and a biological effect, set up a cell-free assay. Combine your fluorescent dye with this compound in the assay buffer (without cells). If the fluorescence is lower compared to the dye alone, this indicates quenching.

  • Vary Compound and Dye Concentrations: Test for quenching at different concentrations of both this compound and your fluorescent dye. Quenching effects can sometimes be overcome by increasing the concentration of the fluorescent dye.

  • Orthogonal Assay: To confirm your biological findings, use an orthogonal assay that does not rely on fluorescence. For example, if you are measuring cell viability, you could use an ATP-based luminescence assay as an alternative to a fluorescence-based assay.[3]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Mechanism of Action Histone Acetyltransferase (HAT) Inhibitor-[4][5]
Primary Targets Gcn5, p300 (KAT3B)-[4][5]
Effective Concentration 100 µMccRCC-786-O cells[4][5]
Observed Effects Decreased cell proliferation, induction of apoptosisccRCC-786-O cells[4][5]
Solubility 50 mg/mL in DMSO-

Experimental Protocols

Protocol 1: Assessment of Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for a specific fluorescent dye.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your main experiment)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Method:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer, ranging from your highest working concentration down to a concentration below the limit of detection. Include a buffer-only control.

  • Add 100 µL of each dilution to the wells of the 96-well plate.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths and gain settings as your primary experiment.

  • Data Analysis: Subtract the fluorescence of the buffer-only control from all other readings. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessment of Compound-Induced Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the experimental dye.

Materials:

  • This compound

  • Fluorescent dye (e.g., Calcein, Fluo-4)

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Method:

  • Prepare a working solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the 96-well plate, add the fluorescent dye solution to a final volume of 50 µL per well.

  • Add 50 µL of the this compound dilutions to the wells containing the dye. Include a control with dye and buffer only.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity.

  • Data Analysis: Compare the fluorescence of the samples containing this compound to the dye-only control. A concentration-dependent decrease in fluorescence suggests quenching.

Visualizations

G cluster_pathway CPTH2 Signaling Pathway CPTH2 This compound HAT Histone Acetyltransferases (Gcn5, p300) CPTH2->HAT Inhibits Histones Histone Proteins HAT->Histones Acetylation of Acetylation Histone Acetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Regulates CellResponse Decreased Proliferation & Apoptosis GeneExpression->CellResponse

Caption: Mechanism of action of this compound.

G cluster_workflow Troubleshooting Fluorescence Interference Start Unexpected Fluorescence Change with CPTH2 CheckAutofluorescence Run Compound-Only Control Start->CheckAutofluorescence AutofluorescenceDetected Autofluorescence Detected CheckAutofluorescence->AutofluorescenceDetected Yes NoAutofluorescence No Autofluorescence CheckAutofluorescence->NoAutofluorescence No Solution1 Change Fluorophore or Filter Set AutofluorescenceDetected->Solution1 CheckQuenching Run Cell-Free Quenching Assay NoAutofluorescence->CheckQuenching QuenchingDetected Quenching Detected CheckQuenching->QuenchingDetected Yes NoQuenching Biological Effect Likely CheckQuenching->NoQuenching No Solution2 Use Orthogonal Assay QuenchingDetected->Solution2

Caption: Workflow for troubleshooting fluorescence assay interference.

G cluster_logic Control Selection Guide Experiment Main Experiment: Cells + Dye + CPTH2 Control1 Vehicle Control: Cells + Dye + Vehicle (DMSO) Experiment->Control1 Compare to (Biological Effect) Control2 Compound-Only Control: Buffer + CPTH2 Experiment->Control2 Check for (Autofluorescence) Control3 Dye-Only Control: Cells + Dye Experiment->Control3 Compare to (Baseline Signal) Control4 Quenching Control: Buffer + Dye + CPTH2 Experiment->Control4 Check for (Quenching)

Caption: Logical relationships for selecting appropriate experimental controls.

References

Preventing CPTH2 hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPTH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300 enzymes.[1][2] Its mechanism of action involves preventing the acetylation of histones, particularly Histone H3.[1] This inhibition leads to changes in chromatin structure and gene expression, which can induce apoptosis (programmed cell death) and reduce the invasive potential of certain cancer cells.[2]

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: this compound has very low solubility in neutral aqueous solutions. Precipitation is the most common issue researchers encounter and it typically occurs for one of the following reasons:

  • Exceeding Solubility Limit: The concentration of this compound in your aqueous buffer, such as Phosphate-Buffered Saline (PBS), is likely above its solubility limit. The solubility in a 1:2 mixture of DMSO:PBS (pH 7.2) is only 0.30 mg/mL.[1]

  • pH of the Solution: Like many hydrochloride salts of weakly basic compounds, this compound is expected to be more soluble in acidic conditions. In neutral or alkaline buffers (pH ≥ 7), its solubility decreases significantly, leading to precipitation.

  • High Chloride Concentration: While not definitively documented for CPTH2 specifically, high concentrations of chloride ions in the buffer (e.g., from NaCl in PBS) can sometimes reduce the solubility of hydrochloride salts due to the "common ion effect".

  • Improper Dissolution Method: Adding the powdered compound directly to an aqueous buffer is highly likely to result in precipitation. The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO.

Q3: What is the recommended solvent for making a stock solution?

A3: The recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[1] It is significantly more soluble in DMSO (16 mg/mL) than in aqueous solutions.[1]

Q4: How should I store my this compound stock solution?

A4: Your DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A stock solution stored at -20°C is stable for at least one month, and up to six months at -80°C.

Troubleshooting Guide: Precipitation Issues

If you observe precipitation when preparing your working solution, follow this guide.

G start Precipitate Observed in Aqueous Working Solution q1 How was the working solution prepared? start->q1 direct Directly dissolving powder in buffer q1->direct from_stock Diluting an organic stock solution (e.g., DMSO) q1->from_stock sol1 This is the likely cause. CPTH2 has very low aqueous solubility. See Protocol 1. direct->sol1 q2 What is the final concentration of the organic solvent (DMSO)? from_stock->q2 high_dmso > 0.5% q2->high_dmso low_dmso ≤ 0.5% q2->low_dmso sol2 High solvent concentration may be toxic to cells. The primary issue is likely the final CPTH2 conc. high_dmso->sol2 q3 What is the final concentration of CPTH2? low_dmso->q3 sol2->q3 high_cpth2 Too High (e.g., > 100-200 µM) q3->high_cpth2 low_cpth2 Within expected range (e.g., ≤ 100 µM) q3->low_cpth2 sol3 The aqueous solubility limit has been exceeded. Lower the final concentration. high_cpth2->sol3 sol4 Precipitation is delayed. Add final dilution to media immediately before use. Consider vortexing during dilution. low_cpth2->sol4

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The solubility of this compound varies significantly across different solvents. The following table summarizes key solubility data.

SolventConcentration (mg/mL)Molar Equivalent (mM)
DMSO16 mg/mL[1]~48.7 mM
DMF5 mg/mL[1]~15.2 mM
Ethanol5 mg/mL[1]~15.2 mM
DMSO:PBS (pH 7.2) (1:2)0.30 mg/mL[1]~0.91 mM

Molecular Weight of this compound: 328.26 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution.

  • Preparation: Bring the vial of this compound powder and a bottle of anhydrous, sterile-grade DMSO to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Example for 5 mg of powder to make a 10 mM stock:

      • Weight (g) = 0.005 g

      • Molecular Weight ( g/mol ) = 328.26 g/mol

      • Volume (L) = 0.005 g / (328.26 g/mol * 0.010 mol/L) = 0.00152 L = 1.52 mL

      • Add 1.52 mL of DMSO to 5 mg of powder to get a 10 mM stock solution.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until all the solid has completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the critical step of diluting the DMSO stock into an aqueous cell culture medium. The key is to ensure the final DMSO concentration is non-toxic to the cells.

  • Determine Final Concentrations: Decide on the final concentration of this compound needed for your experiment (e.g., 100 µM) and the maximum final concentration of DMSO your cells can tolerate. For most cell lines, the final DMSO concentration should not exceed 0.5%, with ≤ 0.1% being safest.[1][3]

  • Thaw Stock Solution: Thaw one aliquot of your concentrated DMSO stock solution at room temperature.

  • Serial or Intermediate Dilution (Recommended): To avoid shocking the compound out of solution, perform a serial or intermediate dilution.

    • Example: To get a final concentration of 100 µM CPTH2 and 0.1% DMSO in 1 mL of media:

      • Prepare a 200X intermediate stock by diluting your 10 mM stock solution in sterile cell culture medium or PBS. This step is often where precipitation can occur if not done rapidly.

      • A more robust method is to calculate the small volume of DMSO stock to add directly to the final volume of media.

      • Add 1 µL of 100 mM DMSO stock to 999 µL of media to get 100 µM CPTH2 and 0.1% DMSO.

      • If your stock is 10 mM, you would add 10 µL to 990 µL of media. This results in a final DMSO concentration of 1%, which may be too high for sensitive cells.[3] Therefore, using a higher concentration DMSO stock is preferable to keep the final solvent volume low.

  • Final Dilution Step: Add the calculated volume of the DMSO stock solution directly to the pre-warmed cell culture medium. Crucially, pipette the media vigorously or vortex gently immediately upon adding the DMSO stock to ensure rapid dispersal. Do not add the media to the small drop of DMSO stock.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate batch of media. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store aqueous working solutions of this compound, as precipitation can occur over time.

Signaling Pathway Diagram

This compound inhibits histone acetyltransferases (HATs), leading to a decrease in histone acetylation, which alters gene expression and can ultimately trigger apoptosis.

G cluster_inhibition Effect of CPTH2 CPTH2 This compound HATs Gcn5 / p300 (Histone Acetyltransferases) CPTH2->HATs Inhibits Acetylation Histone H3 Acetylation HATs->Acetylation Promotes Repression Transcriptional Repression Histone Histone H3 Tail (Lysine Residues) Histone->Acetylation Chromatin_Open Open Chromatin (Euchromatin) Acetylation->Chromatin_Open Chromatin_Closed Condensed Chromatin (Heterochromatin) Acetylation->Chromatin_Closed Reduced Transcription Active Gene Transcription Chromatin_Open->Transcription Chromatin_Closed->Repression Apoptosis Apoptosis Repression->Apoptosis Leads to

Caption: Mechanism of action for this compound.

References

Determining the effective dose of CPTH2 hydrochloride for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective dose of CPTH2 hydrochloride for animal studies. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable inhibitor of histone acetyltransferases (HATs).[1][2] Specifically, it has been shown to inhibit the activity of Gcn5 (General Control Nonderepressible 5) and p300 (E1A binding protein p300).[1] By inhibiting these enzymes, CPTH2 prevents the acetylation of histones and other proteins, which plays a crucial role in the regulation of gene expression. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HAT inhibitors like CPTH2 valuable research tools.[1][3]

Q2: Has an effective in vivo dose for this compound been established in animal models?

To date, publicly available literature does not specify a definitive, universally effective in vivo dose of this compound for all animal models and disease states. The optimal dose is highly dependent on the specific animal model, the disease being studied, the route of administration, and the desired therapeutic effect. Therefore, it is crucial for researchers to perform initial dose-finding studies to determine the optimal dosage for their specific experimental context.

Q3: Are there any starting points for dose-finding studies based on related compounds?

Yes, studies on other HAT inhibitors with overlapping targets can provide a valuable starting point. For instance, in a neuroblastoma xenograft model using NMRI:nu/nu mice, the HAT inhibitors PU139 and PU141 were evaluated. PU139 is a pan-HAT inhibitor that targets Gcn5, PCAF, CBP, and p300.[1] The study established a maximum tolerated dose (MTD) for both compounds.

Table 1: In Vivo Dosing of Structurally Related HAT Inhibitors [1]

CompoundAnimal ModelCell LineRoute of AdministrationMaximum Tolerated Dose (MTD)
PU139NMRI:nu/nu miceSK-N-SH (Neuroblastoma)Intraperitoneal (i.p.)25 mg/kg
PU141NMRI:nu/nu miceSK-N-SH (Neuroblastoma)Intraperitoneal (i.p.)25 mg/kg

Researchers can use this MTD as a preliminary upper limit in their dose-ranging studies for this compound, adjusting as necessary based on observed toxicity and efficacy.

Troubleshooting and Experimental Guides

Q4: How should I prepare this compound for in vivo administration?

A recommended formulation for preparing a stock solution of CPTH2 for oral or intraperitoneal injection is available.

Table 2: Suggested Formulation for CPTH2 Administration

ComponentVolume/Amount
Stock Solution
CPTH2Varies
DMSOTo desired concentration
Working Solution
CPTH2 Stock Solution1 part
PEG3004 parts
Tween-800.5 parts
Saline (0.9% NaCl)4.5 parts

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

This protocol outlines a general procedure for determining the MTD of this compound in a mouse model.

Objective: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle (e.g., as described in Table 2)

  • Appropriate animal model (e.g., BALB/c or C57BL/6 mice)

  • Standard animal monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 animals per group). The dose range should be selected based on available data for related compounds (see Table 1).

  • Administration: Administer a single dose of this compound or vehicle via the intended route of administration (e.g., intraperitoneal injection).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for up to 14 days. Key parameters to monitor include:

    • Body weight changes

    • Changes in food and water intake

    • Behavioral changes (e.g., lethargy, agitation)

    • Physical appearance (e.g., ruffled fur, hunched posture)

  • Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-20% reduction in body weight and does not lead to mortality or severe clinical signs of distress.

Visualizations

Signaling Pathway of HAT Inhibition

HAT_Inhibition CPTH2 This compound HATs Histone Acetyltransferases (Gcn5, p300) CPTH2->HATs Inhibits Histones Histone Proteins HATs->Histones Acetylate Acetylated_Histones Acetylated Histones Chromatin Chromatin Structure Acetylated_Histones->Chromatin Alters Gene_Expression Gene Expression Chromatin->Gene_Expression Regulates Cellular_Effects Cellular Effects (e.g., Apoptosis, Growth Arrest) Gene_Expression->Cellular_Effects

Caption: Inhibition of HATs by this compound.

Experimental Workflow for Dose Determination

Dose_Finding_Workflow start Start mtd_study Maximum Tolerated Dose (MTD) Study start->mtd_study dose_selection Select Dose Range Below MTD mtd_study->dose_selection efficacy_study In Vivo Efficacy Study (e.g., Xenograft Model) dose_selection->efficacy_study data_analysis Analyze Tumor Growth Inhibition and Toxicity Data efficacy_study->data_analysis optimal_dose Determine Optimal Effective Dose data_analysis->optimal_dose

Caption: Workflow for determining the effective dose.

References

Long-term storage and handling of CPTH2 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of CPTH2 hydrochloride.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for solid this compound?

For optimal stability, solid this compound should be stored at -20°C.[1] Some suppliers also indicate storage at 2-8°C is acceptable for the solid form.[2]

2. How should I prepare and store stock solutions of this compound?

Stock solutions can be prepared by dissolving this compound in solvents such as DMSO, DMF, or ethanol.[2][3] It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] Store stock solutions at -20°C for up to 6 months or at -80°C for extended stability.[2][4] Always protect solutions from light.[4]

3. What is the stability of this compound in solid form and in solution?

When stored as a solid at -20°C, this compound is stable for at least one to four years.[1][5] Stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[2]

4. What are the known cellular targets of CPTH2?

CPTH2 is an inhibitor of histone acetyltransferases (HATs), primarily targeting Gcn5 (General control of amino acid synthesis protein 5-like 2) and p300 (KAT3B).[3][6] It selectively inhibits the acetylation of histone H3.[3]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected activity in cell-based assays.

  • Cause: Degradation of this compound in stock solutions.

    • Solution: Ensure stock solutions are stored in small aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen aliquot.

  • Cause: Batch-to-batch variability of the compound.

    • Solution: While specific data on this compound is limited, batch-to-batch variation is a known issue for small molecules.[7][8][9] It is advisable to qualify new batches by performing a dose-response experiment to confirm its potency relative to previous batches.

  • Cause: Sub-optimal cell culture conditions.

    • Solution: Ensure cells are healthy, within a consistent passage number, and free of contamination. The choice of cell line and its metabolic state can influence the response to inhibitors.[10]

Issue 2: Precipitation of the compound in cell culture media.

  • Cause: Poor solubility of this compound at the final working concentration.

    • Solution: Do not exceed the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium, typically below 0.5%. Prepare intermediate dilutions of the stock solution in culture medium before adding to the final cell suspension to facilitate better mixing and prevent localized high concentrations that can lead to precipitation.

Issue 3: Unexpected cytotoxicity in cell-based assays.

  • Cause: High concentrations of the solvent (e.g., DMSO) or the compound itself.

    • Solution: Perform a dose-response curve for both the compound and the vehicle (solvent) alone to determine the optimal, non-toxic concentration range for your specific cell line. Even at 100 µM, CPTH2 has shown no significant cytotoxicity in some cell lines like HEK293.[4]

  • Cause: The inherent mechanism of action of CPTH2.

    • Solution: As a HAT inhibitor, CPTH2 can induce apoptosis in certain cell types, such as clear cell renal carcinoma lines.[3][6] This may be an expected outcome of the treatment. Utilize assays that can distinguish between general cytotoxicity and programmed cell death (apoptosis).

Issue 4: Variability in in vitro HAT assay results.

  • Cause: Instability of reagents.

    • Solution: Acetyl-CoA is unstable in alkaline and highly acidic conditions.[11] Prepare it fresh or store it appropriately. Ensure the enzyme (Gcn5/p300) has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cause: Incorrect assay conditions.

    • Solution: The inhibitory potency of bi-substrate enzyme inhibitors like CPTH2 is highly dependent on the concentrations of both substrates (histone and acetyl-CoA).[12] It is crucial to use substrate concentrations around their KM values for reproducible IC50 determination.[11]

Data Summary Tables

Table 1: Long-Term Storage and Stability of this compound

FormStorage TemperatureReported StabilityCitations
Solid-20°C≥ 1 to 4 years[1]
Solid2-8°CCheck supplier data[2]
Stock Solution (-20°C)-20°CUp to 6 months[2]
Stock Solution (-80°C)-80°C> 6 months[4]

Table 2: Solubility of this compound

SolventConcentrationCitation
DMSO16 mg/mL[3]
DMSO50 mg/mL[2]
DMF5 mg/mL[3]
Ethanol5 mg/mL[3]
DMSO:PBS (pH 7.2) (1:2)0.30 mg/mL[3]

Table 3: Potential Degradation of Thiazolyl Hydrazones Under Forced Conditions

Note: Data is based on a structurally similar thiazolylhydrazone derivative and is intended to be indicative of potential liabilities for this compound.

Stress ConditionReagentsObservationPotential Degradation PathwayCitations
Acidic Hydrolysis2 M HClMinor degradationHydrolysis of the hydrazone bond[2][3][4]
Alkaline Hydrolysis2 M NaOHSignificant degradationHydrolysis of the hydrazone bond[2][3][4]
Oxidation0.6% H₂O₂Minor degradation-[3][4]
Oxidation (Metallic Ions)0.02 M FeCl₃Significant degradationComplexation with metal ions and potential oxidative degradation[3][4]
PhotolysisExposure to lightCheck for light sensitivityPhotodegradation[3]
ThermolysisElevated temperatureCheck for thermal stabilityThermal degradation[3]

Experimental Protocols & Visualizations

Signaling Pathway of CPTH2 Action

CPTH2 inhibits the histone acetyltransferases Gcn5 and p300. These enzymes transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription. By inhibiting Gcn5 and p300, CPTH2 prevents this process, maintaining a condensed chromatin state and repressing the transcription of target genes.

GCN5_p300_Inhibition_by_CPTH2 Simplified Signaling Pathway of CPTH2 Action CPTH2 This compound GCN5_p300 Gcn5 / p300 (Histone Acetyltransferases) CPTH2->GCN5_p300 Inhibits Chromatin_Condensation Chromatin Condensation CPTH2->Chromatin_Condensation Acetylated_Histones Acetylated Histones GCN5_p300->Acetylated_Histones Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->GCN5_p300 Substrate Histones Histones (Lysine residues) Histones->GCN5_p300 Substrate Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription Transcriptional_Repression Transcriptional Repression Chromatin_Condensation->Transcriptional_Repression HAT_Inhibition_Assay_Workflow Workflow for In Vitro HAT Inhibition Assay start Start prep_reagents Prepare Reagents: - HAT Enzyme (Gcn5/p300) - Histone Substrate (e.g., H3 peptide) - [¹⁴C]Acetyl-CoA - CPTH2 dilutions - Assay Buffer start->prep_reagents add_components To microplate wells, add: 1. Assay Buffer 2. HAT Enzyme 3. CPTH2 or Vehicle (DMSO) prep_reagents->add_components pre_incubate Pre-incubate at 30°C for 10-15 min add_components->pre_incubate initiate_reaction Initiate reaction by adding: - Histone Substrate - [¹⁴C]Acetyl-CoA pre_incubate->initiate_reaction incubate Incubate at 30°C for 20-30 min initiate_reaction->incubate stop_reaction Stop reaction (e.g., add SDS loading buffer) incubate->stop_reaction separate Separate proteins by SDS-PAGE stop_reaction->separate detect Detect ¹⁴C-labeled histones (Phosphorimager) separate->detect analyze Quantify band intensity and calculate % inhibition detect->analyze end End analyze->end

References

CPTH2 hydrochloride degradation and half-life in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of CPTH2 hydrochloride in experimental cell culture settings. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solutions like cell culture media?

There is currently no published data specifically detailing the degradation rate or half-life of this compound in cell culture medium. However, the chemical structure of CPTH2 contains a hydrazone group, which can be susceptible to hydrolysis in aqueous environments. The stability of the compound can be influenced by the pH, temperature, and composition of the culture medium. For long-term experiments, it is recommended to determine the stability of this compound under your specific experimental conditions.

Q2: I am observing variable or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?

Yes, inconsistent or reduced activity of this compound could be related to its degradation in the culture medium. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variable results. This is particularly relevant for experiments with longer incubation times. We recommend preparing fresh working solutions for each experiment and considering a stability assessment as outlined in our troubleshooting guide below.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO and ethanol.[1][2][3] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[4] One supplier suggests that stock solutions in DMSO are stable for up to 6 months at -20°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture, which can compromise its stability.

Q4: Are there any components in the culture medium that can affect the stability of this compound?

Certain components in culture media can influence the stability of small molecules. For this compound, factors such as the pH of the medium are critical. While most culture media are buffered to a physiological pH of around 7.4, deviations from this can affect the rate of hydrolysis of the hydrazone moiety. Additionally, the presence of serum, which contains various enzymes, could potentially contribute to the metabolic degradation of the compound.

Troubleshooting Guide: Assessing this compound Stability

If you suspect that the stability of this compound is affecting your experimental results, you can perform a stability study to determine its half-life in your specific cell culture medium.

Experimental Protocol for Determining the Half-Life of this compound in Culture Medium

This protocol outlines a method to quantify the concentration of this compound over time in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • Sterile microcentrifuge tubes or a 96-well plate

Methodology:

  • Preparation of this compound Spiked Medium:

    • Prepare a fresh stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

    • Spike your complete cell culture medium with the this compound stock solution to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

    • Prepare a sufficient volume of the spiked medium for all time points.

  • Incubation and Sampling:

    • Aliquot the this compound-spiked medium into sterile tubes or wells of a plate.

    • Place the samples in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.

    • At each time point, transfer an aliquot of the medium to a new tube and immediately store it at -80°C to halt any further degradation until HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate and quantify this compound. This will involve optimizing the mobile phase composition, flow rate, and column temperature. A UV-Vis detector set at a wavelength where this compound has maximum absorbance should be used.

    • Prepare a standard curve by making serial dilutions of your this compound stock solution in fresh culture medium.

    • Analyze your collected samples and the standards by HPLC.

  • Data Analysis:

    • Use the standard curve to determine the concentration of this compound in your samples at each time point.

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½) of the compound, which is the time it takes for the concentration to decrease by 50%. This can be determined from the concentration-time plot.

Data Presentation

The quantitative data from your stability experiment can be summarized in a table similar to the template below.

Time (hours)This compound Concentration (µM)Percent Remaining (%)
0[Initial Concentration]100
2[Concentration at 2h][Calculated %]
4[Concentration at 4h][Calculated %]
8[Concentration at 8h][Calculated %]
12[Concentration at 12h][Calculated %]
24[Concentration at 24h][Calculated %]
48[Concentration at 48h][Calculated %]
72[Concentration at 72h][Calculated %]

Factors Influencing Small Molecule Stability in Culture Medium

FactorPotential Impact on Stability
pH Can catalyze hydrolysis of susceptible functional groups.
Temperature Higher temperatures generally increase the rate of chemical degradation.
Serum Components Enzymes in serum (e.g., esterases, proteases) can metabolize compounds.
Light Exposure Can cause photodegradation of light-sensitive compounds.
Medium Composition Reactive components in the medium can interact with the compound.
Dissolved Oxygen Can lead to oxidation of susceptible compounds.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (CPTH2 in DMSO) spike_medium Spike Culture Medium prep_stock->spike_medium incubate Incubate at 37°C, 5% CO2 spike_medium->incubate time_points Collect Samples at Time Points (0-72h) incubate->time_points store_samples Store Samples at -80°C time_points->store_samples hplc HPLC Analysis store_samples->hplc quantify Quantify CPTH2 Concentration hplc->quantify std_curve Prepare Standard Curve std_curve->hplc plot_data Plot Concentration vs. Time quantify->plot_data calc_half_life Calculate Half-Life (t½) plot_data->calc_half_life

Caption: Workflow for determining the stability of this compound in culture medium.

Stability_Factors center_node Compound Stability in Culture Medium factor1 pH center_node->factor1 factor2 Temperature center_node->factor2 factor3 Serum Components (Enzymes) center_node->factor3 factor4 Light Exposure center_node->factor4 factor5 Medium Composition center_node->factor5 factor6 Dissolved Oxygen center_node->factor6

Caption: Key factors influencing the stability of small molecules in cell culture medium.

References

Validation & Comparative

A Comparative Guide to p300 Inhibitors: CPTH2 Hydrochloride vs. C646

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research and drug discovery, the histone acetyltransferase p300 (also known as KAT3B) has emerged as a critical therapeutic target. As a transcriptional coactivator, p300 plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, notably cancer. This guide provides a detailed comparison of two small molecule inhibitors, CPTH2 hydrochloride and C646, frequently used to probe p300 function.

Overview of this compound and C646

This compound is recognized as a potent histone acetyltransferase (HAT) inhibitor, with primary activity reported against Gcn5 (General control non-derepressible 5).[1][2] While its effects on the Gcn5 network are well-documented, it has also been shown to inhibit p300 and induce apoptosis and reduce invasiveness in cancer cell lines such as clear cell renal carcinoma.[1]

C646 is a widely utilized, selective, and competitive inhibitor of p300.[3][4] It acts by competing with acetyl-CoA for the p300 active site.[5] Its effects on various cancer models have been extensively studied, demonstrating induction of cell cycle arrest and apoptosis.[6]

Mechanism of Action and Potency

The two inhibitors exhibit different primary targets and mechanisms of action. C646 is a well-characterized competitive inhibitor of p300, whereas CPTH2 is primarily a Gcn5 inhibitor with secondary effects on p300.

FeatureThis compoundC646
Primary Target Gcn5[1][2]p300[3][4]
Secondary Target p300[1]CBP (CREB-binding protein)
Mechanism of Action (p300) Substrate-competitive (against Histone H3 for Gcn5)[2]Competitive with Acetyl-CoA[5]
Potency (Ki for p300) Not explicitly reported400 nM[3]
Cellular Effects Induces apoptosis, decreases cell proliferation and invasion[1]Induces apoptosis, cell cycle arrest, and autophagy[6]

Cellular Effects and Impact on Signaling Pathways

Both CPTH2 and C646 have been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. C646 has been specifically implicated in the modulation of key signaling pathways regulated by p300, such as the NF-κB pathway, which is crucial in inflammatory responses and cancer.[3] Inhibition of p300 by C646 can lead to a decrease in the acetylation of NF-κB's p65 subunit, thereby reducing its transcriptional activity.[3]

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NFκB NF-κB (p65/p50) NFκB->IκBα sequestered by NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Proteasome Proteasome IκBα_P->Proteasome ubiquitination & degradation DNA Target Gene Promoter NFκB_nuc->DNA p300 p300 p300->NFκB_nuc acetylates C646 C646 C646->p300 inhibits Transcription Transcription DNA->Transcription

NF-κB signaling pathway and the inhibitory action of C646.

Experimental Protocols

To aid researchers in the evaluation of these inhibitors, detailed protocols for key experiments are provided below.

Histone Acetyltransferase (HAT) Assay (In Vitro)

This assay measures the enzymatic activity of p300 and its inhibition by compounds like CPTH2 and C646.

Materials:

  • Recombinant human p300 protein

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • Inhibitors (this compound, C646) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Radiolabeled [3H]-Acetyl-CoA or a fluorescence-based detection system

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme in a 96-well plate.

  • Add varying concentrations of the inhibitor (CPTH2 or C646) or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the reaction by adding Acetyl-CoA (containing a tracer of [3H]-Acetyl-CoA).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an acid solution (e.g., acetic acid).

  • Transfer the reaction mixture to a filter paper, wash to remove unincorporated [3H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Western Blot for Histone Acetylation

This method is used to assess the effect of the inhibitors on histone acetylation levels within cells.

Materials:

  • Cell culture reagents

  • This compound and C646

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of CPTH2 or C646 for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and lyse with lysis buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.

Cell Viability (MTT) Assay

This assay determines the effect of the inhibitors on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound and C646

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of CPTH2 or C646 and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G cluster_workflow Experimental Workflow for p300 Inhibitor Evaluation Inhibitor Test Compound (CPTH2 or C646) HAT_Assay In Vitro HAT Assay Inhibitor->HAT_Assay Cell_Culture Cell Culture Treatment Inhibitor->Cell_Culture Data_Analysis Data Analysis HAT_Assay->Data_Analysis IC50 Determination Western_Blot Western Blot (Histone Acetylation) Cell_Culture->Western_Blot MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot->Data_Analysis Protein Level Changes MTT_Assay->Data_Analysis Cell Viability Changes

Workflow for evaluating p300 inhibitors.

Conclusion

This compound and C646 are valuable tools for studying the roles of histone acetyltransferases in health and disease. C646 is a well-established, potent, and selective inhibitor of p300, making it a preferred choice for studies specifically targeting this enzyme. In contrast, this compound's primary target is Gcn5, with secondary activity against p300. Researchers should consider these differences in target selectivity when designing experiments and interpreting results. The choice between these two inhibitors will ultimately depend on the specific research question and the biological context being investigated.

References

Synergistic Effect of CPTH2 Hydrochloride and SAHA (HDAC Inhibitor): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A promising strategy in cancer therapy involves the combination of epigenetic modulators targeting both histone acetylation and deacetylation. This guide provides a comparative analysis of the synergistic effects observed when combining CPTH2 hydrochloride, a histone acetyltransferase (HAT) inhibitor, with Suberoylanilide Hydroxamic Acid (SAHA), a histone deacetylase (HDAC) inhibitor. The experimental data presented herein is primarily based on foundational research demonstrating that the inhibition of Gcn5/PCAF, the target of CPTH2, sensitizes cancer cells to HDAC inhibitors like SAHA.

Recent preclinical studies have illuminated a synergistic interaction between inhibitors of Gcn5 (General control non-repressed protein 5) and HDACs, leading to enhanced cancer cell death. This synergy is largely attributed to the induction of oxidative stress, a mechanism that presents a novel therapeutic avenue for researchers, scientists, and drug development professionals.

Data Presentation: Enhanced Cytotoxicity with Combination Therapy

The combination of a Gcn5 inhibitor and an HDAC inhibitor has been shown to be more effective at reducing cancer cell viability than either agent alone. The following table summarizes the enhanced growth-inhibitory effect observed in human colorectal carcinoma HT29 cells upon co-treatment with a Gcn5 inhibitor and the HDAC inhibitor SAHA.

Treatment GroupDescriptionRelative Cell Viability (%)
ControlUntreated HT29 cells100
Gcn5/PCAF siRNAHT29 cells with silenced GCN5 and PCAF genes~95
SAHA (1.25 µM)HT29 cells treated with SAHA alone~80
Gcn5/PCAF siRNA + SAHA (1.25 µM)HT29 cells with silenced GCN5 and PCAF genes treated with SAHA~55

Data is extrapolated from findings presented in Gaupel et al., J Cell Biochem, 2015. The study utilized siRNA to knockdown GCN5/PCAF, the human homologs of yeast Gcn5, demonstrating sensitization to the HDAC inhibitor SAHA.

Mechanism of Synergistic Action: The Role of Oxidative Stress

The synergistic cytotoxicity of combined Gcn5 and HDAC inhibition is linked to a significant increase in intracellular reactive oxygen species (ROS). The table below illustrates the fold change in ROS levels in HT29 cells under different treatment conditions.

Treatment GroupDescriptionFold Change in ROS Levels
ControlUntreated HT29 cells1.0
Gcn5/PCAF siRNAHT29 cells with silenced GCN5 and PCAF genes~1.2
SAHA (2.5 µM)HT29 cells treated with SAHA alone~1.5
Gcn5/PCAF siRNA + SAHA (2.5 µM)HT29 cells with silenced GCN5 and PCAF genes treated with SAHA~2.5

This data is based on the findings of Gaupel et al. (2015), which demonstrated a significant increase in ROS accumulation in cells with inhibited Gcn5/PCAF when treated with an HDAC inhibitor.[1] The study also showed that the cytotoxic effects could be abrogated by the use of antioxidants, confirming the central role of oxidative stress in this synergistic interaction.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the synergistic action of CPTH2 and SAHA, and a typical experimental workflow for investigating these effects.

Synergy_Pathway cluster_drugs Drug Intervention cluster_targets Cellular Targets cluster_effects Cellular Effects CPTH2 This compound Gcn5 Gcn5/PCAF (HAT) CPTH2->Gcn5 inhibits SAHA SAHA HDAC HDACs SAHA->HDAC inhibits Acetylation_Balance Disrupted Acetylation Homeostasis Gcn5->Acetylation_Balance HDAC->Acetylation_Balance ROS Increased ROS Acetylation_Balance->ROS leads to Cell_Death Synergistic Cell Death ROS->Cell_Death induces Experimental_Workflow start Start: Cancer Cell Culture (e.g., HT29) treatment Treatment Groups: - Control - CPTH2 alone - SAHA alone - CPTH2 + SAHA start->treatment incubation Incubate for 24-48 hours treatment->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (e.g., MTT) assays->viability ros ROS Measurement (e.g., DCFDA) assays->ros analysis Data Analysis and Comparison viability->analysis ros->analysis

References

Validating Cellular Target Engagement of CPTH2 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of experimental approaches to validate the target engagement of CPTH2 hydrochloride, a known histone acetyltransferase (HAT) inhibitor. We compare its performance with other well-characterized HAT inhibitors—Anacardic Acid, Garcinol, and C646—and provide detailed experimental protocols to support your research.

This compound is a potent inhibitor of histone acetyltransferases, primarily targeting Gcn5 and p300/KAT3B.[1][2][3] By inhibiting these enzymes, it modulates the acetylation of histone H3, a key epigenetic modification, leading to the induction of apoptosis and a reduction in cell proliferation and invasion in various cancer cell lines.[2][3] This guide will delve into the methods used to quantify its activity and confirm its engagement with cellular targets, drawing comparisons with other inhibitors that target similar pathways.

Comparative Analysis of HAT Inhibitor Potency

The efficacy of a chemical inhibitor is fundamentally determined by its potency against its target enzyme. The half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki) are key metrics for this assessment. Below is a summary of the reported inhibitory activities of this compound and its alternatives against their primary HAT targets.

InhibitorTarget(s)IC50 / KiReference(s)
This compound Gcn5IC50: 800 µM
p300/KAT3B-[1]
Anacardic Acid p300IC50: ~8.5 µM[4]
PCAFIC50: ~5 µM[4]
Garcinol p300IC50: 7 µM
PCAFIC50: 5 µM
C646 p300Ki: 400 nM
CBP-

Note: PCAF (p300/CBP-associated factor) is a Gcn5 homolog.

Experimental Protocols for Target Engagement Validation

Validating target engagement requires a multi-pronged approach, combining in vitro enzymatic assays with cell-based methods that assess the downstream consequences of target inhibition.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HAT enzyme.

Protocol: In Vitro HAT Assay with Anacardic Acid [5]

  • Reaction Setup: In a final reaction volume of 50 µL, combine the following in HAT buffer:

    • 1 µg (6.25 µM) of recombinant histone H3 (PfH3).

    • 30 ng (60 nM) of the recombinant PfGCN5 HAT domain.

    • Varying concentrations of Anacardic Acid (10 to 60 µM) or DMSO as a vehicle control.

  • Pre-incubation: Incubate the reaction mixtures at 30°C for 10 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding 0.1 µCi of [³H]acetyl-CoA.

  • Incubation: Incubate for an additional 10 minutes at 30°C.

  • Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose paper and wash three times with 50 mM sodium carbonate buffer (pH 9.2). Measure the incorporated radioactivity using a scintillation counter to determine the level of histone acetylation.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit histone acetylation within intact cells, providing evidence of cell permeability and target engagement in a physiological context.

Protocol: Cellular Histone H4 Acetylation Assay with Garcinol [1]

  • Cell Culture and Treatment:

    • Culture HeLa cells in 10-cm dishes until they reach 80-90% confluency.

    • Treat the cells for 6 hours with one of the following conditions:

      • DMSO (vehicle control).

      • 0.1 µM Trichostatin A (TSA, an HDAC inhibitor to increase basal acetylation).

      • 0.1 µM TSA + 70 µM CPTH6 (a CPTH2 analog).

      • 0.1 µM TSA + 20 µM Garcinol.

      • 0.1 µM TSA + 40 µM Garcinol.

  • Cell Lysis:

    • Wash the cells with PBS and collect them by centrifugation.

    • Lyse the cells in 50 µL of 4% SDS lysis buffer (50 mM triethanolamine pH 7.4, 150 mM NaCl, 4% (w/v) SDS) supplemented with a protease inhibitor cocktail and nuclease.

    • Incubate at room temperature for 15 minutes.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA assay.

    • Load equal amounts of protein onto a 15% SDS-PAGE gel.

  • Western Blotting:

    • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetyl-histone H4 and total histone H4 (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

Visualizing the Target Engagement Workflow

To better understand the experimental process for validating target engagement, the following diagrams illustrate the key steps involved.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_direct_engagement Direct Target Engagement invitro_start Purified HAT Enzyme (e.g., Gcn5, p300) hat_assay In Vitro HAT Assay (with CPTH2 or alternative) invitro_start->hat_assay invitro_end Measure Enzymatic Activity (e.g., radioactivity, fluorescence) hat_assay->invitro_end cellular_start Culture Cells (e.g., HeLa, cancer cell lines) treatment Treat with CPTH2 or Alternative cellular_start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis western_blot Western Blot for Acetylated Histones lysis->western_blot cellular_end Quantify Changes in Histone Acetylation western_blot->cellular_end direct_start Intact Cells or Cell Lysate cetsa_treatment Incubate with CPTH2 or Alternative direct_start->cetsa_treatment heat_shock Apply Thermal Stress cetsa_treatment->heat_shock separation Separate Soluble & Aggregated Proteins heat_shock->separation detection Detect Soluble Target Protein (e.g., Western Blot, MS) separation->detection direct_end Assess Thermal Stabilization detection->direct_end

Caption: A generalized workflow for validating the target engagement of HAT inhibitors.

Direct Validation of Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While the assays described above provide strong evidence of target engagement by measuring downstream effects, the Cellular Thermal Shift Assay (CETSA) offers a more direct method to confirm the physical interaction between a compound and its target protein within the complex environment of the cell.[6] The principle behind CETSA is that the binding of a ligand to its target protein can alter the protein's thermal stability.

Although specific CETSA data for this compound and the selected alternatives is not yet widely available in the public domain, the following generalized protocol can be adapted for these compounds.

Generalized CETSA Protocol [6]

  • Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or vehicle control for a defined period.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble Target Protein: Collect the supernatant containing the soluble proteins and analyze the amount of the target HAT enzyme (e.g., Gcn5 or p300) using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates direct target engagement.

CETSA_Principle cluster_control Vehicle Control cluster_compound Compound Treatment p_unbound Unbound Protein p_denatured Denatured & Aggregated p_unbound->p_denatured Heat detection Detection of Soluble Protein p_bound Ligand-Bound Protein p_stable Stable Soluble Protein p_bound->p_stable Heat

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating the cellular target engagement of this compound is a multi-faceted process that relies on a combination of in vitro and cell-based assays. By comparing its activity with other known HAT inhibitors like Anacardic Acid, Garcinol, and C646, researchers can gain a comprehensive understanding of its potency and cellular effects. The provided protocols offer a starting point for these investigations, and the application of direct target engagement assays like CETSA will be instrumental in definitively confirming the interaction of this compound with its intended targets in a physiological setting. This rigorous validation is essential for the continued development of this and other targeted epigenetic modulators.

References

Unveiling the Role of Gcn5 in Cellular Processes: A Comparative Analysis of CPTH2 Hydrochloride Inhibition and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise effects of chemical inhibitors versus genetic silencing of a target protein is paramount. This guide provides a comprehensive comparison of two widely used methods to probe the function of the histone acetyltransferase Gcn5 (General control non-depressible 5): the small molecule inhibitor CPTH2 hydrochloride and genetic knockdown primarily through RNA interference.

This comparison guide synthesizes experimental data to objectively evaluate the outcomes of both approaches on key cellular processes, including cell viability and apoptosis. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this guide aims to equip researchers with the necessary information to design and interpret experiments targeting Gcn5.

Quantitative Comparison of Cellular Effects

To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound treatment and Gcn5 genetic knockdown on cell viability and apoptosis across various studies and cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and methodologies.

Intervention Cell Line Concentration/ Method Effect on Cell Viability Reference
This compoundClear Cell Renal Carcinoma (ccRCC)100 µMSignificant decrease after 48 hours[1]
This compoundYeast (gcn5Δ strain)0.2, 0.5, 1 mMInhibition of growth[1]
Gcn5 KnockdownUrothelial Carcinoma Cells (BFTC-905, UM-UC-3)siRNADiminished viability after 72 hours[2]
Gcn5 KnockdownHuman Hepatoma (VA13)siRNANot specified[3]

Table 1: Comparison of Effects on Cell Viability. This table outlines the observed effects of this compound and Gcn5 knockdown on the viability of different cell lines.

Intervention Cell Line Concentration/ Method Effect on Apoptosis Reference
This compoundClear Cell Renal Carcinoma (ccRCC)100 µMDrastic increase in apoptotic/dead cell population after 48 hours[1]
CPTH6 (related thiazole derivative)Human Leukemia (U-937)100 µmol/L~40% TUNEL-positive cells[4]
Gcn5 KnockdownUrothelial Carcinoma CellssiRNAModerately increased caspase-3/7 activity[2]
Gcn5 KnockdownDopaminergic Neuronal CellsNot specifiedUpregulation of Bim-mediated apoptosis[5]

Table 2: Comparison of Effects on Apoptosis. This table summarizes the pro-apoptotic effects observed following treatment with this compound and genetic knockdown of Gcn5.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are methodologies for key experiments cited in this guide.

shRNA-mediated Gcn5 Knockdown

Short hairpin RNA (shRNA) delivered via lentiviral vectors is a common method for achieving stable gene knockdown.

  • shRNA Design and Cloning: Design at least two shRNA sequences targeting the Gcn5 mRNA. Synthesize and clone these shRNAs into a suitable lentiviral vector (e.g., pLKO.1).

  • Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.

  • Virus Harvest and Titration: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection. Determine the viral titer using a suitable method (e.g., qPCR or flow cytometry).

  • Transduction of Target Cells: Transduce the target cells with the lentiviral particles at a desired multiplicity of infection (MOI).

  • Selection and Verification: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin). Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the appropriate vehicle control. For Gcn5 knockdown experiments, cells would have been previously transduced and selected.

  • MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle. For knockdown experiments, use the stably transduced cells. After the treatment period, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Visualizing the Molecular Landscape

To better understand the mechanisms underlying the observed cellular effects, the following diagrams illustrate the Gcn5 signaling pathway and a typical experimental workflow.

Gcn5_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_outcomes Cellular Outcomes Growth_Factors Growth Factors (e.g., TGF-β) c_Myc_E2F1_Activation c-Myc & E2F1 Activation Growth_Factors->c_Myc_E2F1_Activation Gcn5 Gcn5 (KAT2A) c_Myc_E2F1_Activation->Gcn5 Upregulates Histone_Acetylation Histone Acetylation (e.g., H3K9ac) Gcn5->Histone_Acetylation Catalyzes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Inhibition_of_Apoptosis Inhibition of Apoptosis Gene_Expression->Inhibition_of_Apoptosis Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation Inhibition_of_Apoptosis->Cell_Proliferation

Figure 1: Gcn5 Signaling Pathway in Cancer.

Experimental_Workflow cluster_intervention Intervention cluster_assays Cellular Assays cluster_analysis Data Analysis CPTH2 This compound Treatment Cell_Viability Cell Viability Assay (MTT) CPTH2->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) CPTH2->Apoptosis_Assay Gcn5_KD Gcn5 Knockdown (shRNA) Gcn5_KD->Cell_Viability Gcn5_KD->Apoptosis_Assay Data_Comparison Quantitative Comparison of Cellular Effects Cell_Viability->Data_Comparison Apoptosis_Assay->Data_Comparison

Figure 2: Experimental Workflow for Comparison.

References

A Head-to-Head Comparison of CPTH2 Hydrochloride and Other Histone Acetyltransferase Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible acetylation of histone proteins, governed by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a critical epigenetic mechanism controlling gene expression. Dysregulation of this process is a hallmark of many cancers, making the enzymes involved attractive therapeutic targets. Histone acetyltransferase inhibitors (HATi) represent a promising class of anti-cancer agents. This guide provides a head-to-head comparison of CPTH2 hydrochloride and other notable HATis, focusing on their performance in preclinical cancer models, supported by experimental data and detailed protocols.

Executive Summary

This compound is a potent inhibitor of the GCN5 and p300/CBP families of histone acetyltransferases. Its anti-cancer effects stem from its ability to induce apoptosis, inhibit cell proliferation, and reduce the invasive potential of cancer cells. This guide compares this compound with other well-characterized HATis, including the pan-HAT inhibitor PU139, and the natural product-derived inhibitors Anacardic Acid and Garcinol. The comparative data presented herein, collated from various studies, highlights the distinct and overlapping target specificities and cellular effects of these compounds, offering a valuable resource for researchers in oncology and drug development.

Comparative Performance of HAT Inhibitors

The efficacy of various HAT inhibitors is summarized below, detailing their target enzymes, inhibitory concentrations, and effects on different cancer cell lines. It is important to note that the presented values are collated from different studies and experimental conditions may vary.

Table 1: Target Specificity and Enzymatic Inhibition (IC50)
InhibitorTarget HAT(s)IC50 (µM)Reference(s)
This compound GCN5, p300 (KAT3B)Not explicitly quantified in provided search results[1]
PU139 GCN58.39[2]
PCAF9.74[2]
CBP2.49[2]
p3005.35[2]
Anacardic Acid p300, PCAF, Tip60Not explicitly quantified in provided search results[3]
Garcinol p300/CBP, PCAF~5-7 µM for p300 and PCAF[4][5]
Table 2: Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (GI50/IC50)
InhibitorCancer Cell LineCell TypeGI50/IC50 (µM)Reference(s)
This compound ccRCC-786-OClear Cell Renal CarcinomaEffective at 100 µM[1][6]
HCT116Colon CancerDose-dependent inhibition[7]
PU139 A431Epidermoid Carcinoma<60[2]
A549Lung Adenocarcinoma<60[2]
A2780Ovarian Carcinoma<60[2]
HepG2Hepatocellular Carcinoma<60[2]
SW480Colon Adenocarcinoma<60[2]
U-87 MGGlioblastoma<60[2]
HCT116Colon Carcinoma<60[2]
SK-N-SHNeuroblastoma<60[2]
MCF7Breast Carcinoma<60[2]
HL-60Promyelocytic Leukemia3.42[2]
Anacardic Acid MCF-7Breast Cancer18.90 (µg/mL)
HepG-2Hepatocellular Carcinoma26.10 (µg/mL)
MKN-45Gastric Cancer17.73 (µg/mL)
MDA-MB-231Breast Cancer19.7[8]
RH30Rhabdomyosarcoma54.02[9]
RDRhabdomyosarcoma52.6[9]
Garcinol BxPC-3Pancreatic Cancer20[4]
SH-SY5YNeuroblastoma6.30 - 7.78[10]
RH30Rhabdomyosarcoma16.91[9]
RDRhabdomyosarcoma15.95[9]
Table 3: Observed Cellular Effects in Cancer Models
InhibitorCellular EffectsCancer Model(s)Reference(s)
This compound Induces apoptosis, decreases cell proliferation and invasion, reduces acetylation of Histone H3.Clear Cell Renal Carcinoma (ccRCC-786-O), Colon Cancer (HCT116)[1][6][7]
PU139 Triggers caspase-independent cell death, induces histone hypoacetylation.Neuroblastoma (SK-N-SH), various other cancer cell lines[2][11]
Anacardic Acid Induces apoptosis, inhibits cell cycle progression (G1 arrest), reduces cell proliferation.Breast Cancer (MCF-7, MDA-MB-231), Pancreatic Cancer, Rhabdomyosarcoma (RH30, RD)[8][9][12]
Garcinol Induces apoptosis, cell cycle arrest (G2/M), reduces cell proliferation and clonogenicity.Breast Cancer, Pancreatic Cancer, Rhabdomyosarcoma (RH30, RD)[4][9][13]

Signaling Pathways and Experimental Workflows

The inhibition of HATs can impact multiple signaling pathways crucial for cancer cell survival and proliferation. A simplified representation of a key pathway and a typical experimental workflow for evaluating HAT inhibitors are provided below.

HATi_Signaling_Pathway cluster_0 HAT Inhibition cluster_1 HAT Enzymes cluster_2 Downstream Targets cluster_3 Cellular Outcomes CPTH2 CPTH2 GCN5 GCN5 CPTH2->GCN5 p300 p300 CPTH2->p300 Other_HATi Other HATi (e.g., PU139) Other_HATi->GCN5 Other_HATi->p300 Histones Histones GCN5->Histones cMYC cMYC GCN5->cMYC p300->Histones p53 p53 p300->p53 Chromatin_Relaxation Chromatin Relaxation Histones->Chromatin_Relaxation Acetylation Gene_Expression Oncogene Expression cMYC->Gene_Expression Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Chromatin_Relaxation->Gene_Expression

Caption: Simplified signaling pathway modulated by HAT inhibitors.

Experimental_Workflow Start Hypothesis: HATi inhibits cancer cell growth In_Vitro_HAT_Assay In Vitro HAT Assay (Biochemical) Start->In_Vitro_HAT_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, SRB) Start->Cell_Viability_Assay Western_Blot Western Blot for Histone Acetylation Cell_Viability_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Assay In_Vivo_Studies In Vivo Xenograft Model Apoptosis_Assay->In_Vivo_Studies Cell_Cycle_Assay->In_Vivo_Studies End Conclusion: Therapeutic Potential In_Vivo_Studies->End

Caption: General experimental workflow for evaluating HAT inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the evaluation of HAT inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific HAT.

  • Principle: A recombinant HAT enzyme is incubated with a histone substrate (e.g., histone H3 peptide) and the acetyl donor, acetyl-CoA, in the presence or absence of the inhibitor. The level of histone acetylation is then quantified.

  • Materials:

    • Recombinant HAT enzyme (e.g., GCN5, p300)

    • Histone H3 peptide

    • Acetyl-CoA

    • HATi (e.g., this compound)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

    • Detection antibody specific for acetylated histone lysine residue (e.g., anti-acetyl-H3K14)

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and the HAT inhibitor at various concentrations.

    • Add the recombinant HAT enzyme to initiate the reaction.

    • Add acetyl-CoA to start the acetylation process and incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the specific acetylated histone mark.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the IC50 of the inhibitor.

Cell Viability and Proliferation Assays (MTT/SRB)

These assays determine the effect of the HATi on the viability and growth of cancer cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total protein content.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • HATi (e.g., this compound)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • SRB solution (Sulforhodamine B)

    • Trichloroacetic acid (TCA)

    • Tris base solution

  • Procedure (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the HATi for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.

Western Blot Analysis for Histone Acetylation

This method is used to assess the in-cellulo effect of the HATi on global histone acetylation levels.

  • Principle: Cancer cells are treated with the HATi, and whole-cell lysates are analyzed by western blotting using antibodies specific for acetylated histones.

  • Materials:

    • Cancer cell line

    • HATi

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-acetyl-H3, anti-total-H3)

    • HRP-conjugated secondary antibody

  • Procedure:

    • Treat cells with the HATi at the desired concentration and duration.

    • Harvest the cells and prepare whole-cell lysates using lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the acetylated histone mark.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Normalize the signal to a loading control (e.g., total histone H3 or β-actin).

Clinical Landscape

While preclinical studies have demonstrated the promise of HAT inhibitors, their translation to the clinic is still in its early stages compared to HDAC inhibitors. Currently, a few p300/CBP inhibitors are in clinical trials for various cancers.[14] For instance, FT-7051 is a CBP/p300 inhibitor that has entered a Phase 1 study for metastatic castration-resistant prostate cancer.[15] Another example is EP31670, a dual BET and CBP/p300 inhibitor, which is being evaluated in patients with advanced solid tumors and hematological malignancies.[16][17] There is a clear need for further clinical investigation to validate the therapeutic potential of GCN5-specific inhibitors like this compound in cancer treatment.

Conclusion

This compound and other histone acetyltransferase inhibitors represent a promising avenue for epigenetic cancer therapy. This guide provides a comparative overview of their preclinical performance, highlighting their distinct target profiles and cellular effects. The provided data and protocols serve as a valuable resource for researchers aiming to further explore the therapeutic potential of HATis in various cancer models. As our understanding of the epigenetic landscape of cancer deepens, targeted inhibition of histone acetyltransferases is poised to become an increasingly important strategy in the oncologist's armamentarium.

References

A Comparative Analysis of the Antifungal Activities of CPTH2 Hydrochloride and Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of CPTH2 hydrochloride and the established drug, caspofungin. This report synthesizes available experimental data on their mechanisms of action, in vitro efficacy, and the cellular pathways they influence.

Executive Summary

Caspofungin, a member of the echinocandin class, is a widely used antifungal agent with a well-characterized mechanism of action targeting the fungal cell wall. This compound, a histone acetyltransferase (HAT) inhibitor, has emerged as a compound with potent antifungal activity, particularly against Candida species of the CTG clade. While both exhibit fungicidal properties, their cellular targets and spectrum of activity show notable differences. This guide presents a side-by-side comparison of their antifungal profiles based on available in vitro data.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and caspofungin against various fungal pathogens. MIC values are a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Fungal SpeciesThis compound MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans~1.05 (IC50)[1]0.25 - 1.0[2][3]
Candida glabrata-0.25 - 0.5[3]
Candida parapsilosis-0.25 - 2.0[2]
Candida tropicalis-0.25 - 0.5[3]
Candida krusei-0.5 - 1.0[3]
Candida guilliermondii->8[3]
Aspergillus fumigatus-0.06 (MEC90)[4]
Aspergillus flavus-≤1[4]
Aspergillus niger-≤1[4]
Aspergillus terreus-0.5 (MEC90)[5]

Note: The activity of this compound has been primarily documented against CTG clade Candida species. The IC50 value for C. albicans is approximately 3.0 µM[1], which has been converted to µg/mL for this table (Molecular Weight of this compound is 350.88 g/mol ). Data for a broader range of fungi are not as readily available as for caspofungin. MEC (Minimum Effective Concentration) is often used for echinocandins against molds and represents the lowest drug concentration that leads to the growth of abnormal, compact hyphae.

Mechanism of Action

This compound: This compound is known as a histone acetyltransferase (HAT) inhibitor.[2][6] However, its antifungal mechanism appears to be independent of the inhibition of the Gcn5 HAT.[1] Deletion of the GCN5 gene in Candida albicans actually increases its sensitivity to CPTH2.[1] The precise antifungal target and pathway remain an active area of research.

Caspofungin: As an echinocandin, caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7][8] This disruption of cell wall integrity leads to osmotic instability and cell death.[8][9] This target is absent in mammalian cells, contributing to the selective toxicity of caspofungin.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO for CPTH2, water for caspofungin). Serial two-fold dilutions are then made in a 96-well microtiter plate using a standard growth medium, such as RPMI 1640.[3][5]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells (or conidia for molds) is prepared and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[10]

  • Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 48 hours).[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For caspofungin against molds, the endpoint may be the Minimum Effective Concentration (MEC), which is the lowest concentration causing the formation of abnormal hyphal growth.[4]

Cell Viability Assay (XTT Assay)

To assess the fungicidal activity of the compounds, a cell viability assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay can be employed. This colorimetric assay measures the metabolic activity of viable cells.

  • Fungal Cell Treatment: Fungal cells are incubated with various concentrations of the antifungal agent for a defined period.

  • XTT Labeling: An XTT labeling solution, which contains XTT and an electron-coupling agent, is added to the cell cultures.

  • Incubation: The cultures are incubated to allow metabolically active cells to reduce the XTT tetrazolium salt to a soluble formazan dye.

  • Quantification: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (e.g., 450-500 nm) using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

Antifungal_Assay_Workflow Experimental Workflow for Antifungal Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Culture B Prepare Inoculum (Standardized Concentration) A->B D Inoculate Plates B->D C Prepare Antifungal Dilutions (96-well plate) C->D E Incubate (24-48 hours, 35°C) D->E F Read Results Visually or Spectrophotometrically E->F H Perform Cell Viability Assay (e.g., XTT) E->H G Determine MIC/MEC F->G I Determine Fungicidal Concentration H->I Caspofungin_Signaling_Pathway Caspofungin-Induced Stress Response Pathways in C. albicans caspofungin Caspofungin cell_wall_stress Cell Wall Stress (β-Glucan Synthesis Inhibition) caspofungin->cell_wall_stress osmotic_stress Osmotic Stress cell_wall_stress->osmotic_stress oxidative_stress Oxidative Stress cell_wall_stress->oxidative_stress hog1_pathway Hog Pathway osmotic_stress->hog1_pathway cap1_pathway Cap Pathway oxidative_stress->cap1_pathway hog1_nuclear Hog1p Nuclear Localization hog1_pathway->hog1_nuclear cap1_nuclear Cap1p Nuclear Localization cap1_pathway->cap1_nuclear stress_response_genes Stress Response Gene Expression hog1_nuclear->stress_response_genes Upregulation cap1_nuclear->stress_response_genes Upregulation

References

Evaluating the Specificity of CPTH2 Hydrochloride Against Other Acetyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histone acetyltransferase (HAT) inhibitor, CPTH2 hydrochloride, evaluating its specificity against a panel of acetyltransferases. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and chemical biology.

Introduction to this compound

This compound is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs).[1] Primarily recognized for its inhibitory action against the Gcn5 acetyltransferase, it has also demonstrated activity against p300 (KAT3B).[1][2] Some evidence also suggests a dual inhibitory effect on both GCN5 and p300/CBP-associated factor (PCAF).[3] Understanding the specificity of this compound is crucial for its application as a chemical probe in research and for its potential therapeutic development.

Comparative Inhibitory Activity

AcetyltransferaseIC50 (µM)CommentsReference
Gcn5800The unit is reported as mM in the source, which is likely a typographical error and should be interpreted with caution.[4]
p300 (KAT3B)Activity reported, but specific IC50 not provided.CPTH2 has been shown to inhibit p300 in cellular and in vitro assays.[1][2]
PCAFActivity reported, but specific IC50 not provided.Described as having dual inhibitory effects on GCN5 and PCAF.[3]

Note: The significant discrepancy in the reported IC50 value for Gcn5 highlights the need for standardized and comprehensive screening of this compound against a broad panel of acetyltransferases to definitively establish its selectivity profile.

Signaling Pathway of Histone Acetylation

Histone acetyltransferases play a critical role in the regulation of gene expression by modifying the chromatin structure. The following diagram illustrates the general mechanism of histone acetylation and its impact on transcription.

G General Mechanism of Histone Acetylation cluster_0 Enzymatic Reaction cluster_1 Downstream Effects HAT HAT Acetylated Histone Acetylated Histone HAT->Acetylated Histone Acetylation Acetyl-CoA Acetyl-CoA Acetyl-CoA->HAT Histone Histone Histone->HAT Chromatin Relaxation Chromatin Relaxation Acetylated Histone->Chromatin Relaxation Transcription Factors Transcription Factors Chromatin Relaxation->Transcription Factors Binding Gene Transcription Gene Transcription Transcription Factors->Gene Transcription Activation CPTH2 CPTH2 CPTH2->HAT Inhibition

Caption: General mechanism of histone acetylation and its inhibition by CPTH2.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against acetyltransferases is typically performed using in vitro biochemical assays. While a specific detailed protocol for the IC50 determination of CPTH2 across a panel of HATs is not available in a single peer-reviewed publication, a general methodology can be outlined based on standard practices in the field.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (General Protocol)

This protocol describes a common method to measure the inhibitory effect of a compound on the activity of a specific histone acetyltransferase.

1. Reagents and Materials:

  • Recombinant human histone acetyltransferase (e.g., Gcn5, p300, PCAF)

  • Histone substrate (e.g., Histone H3 peptide, core histones)

  • Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid (for radioactive assays) or specific antibodies (for ELISA or Western blot)

  • 96-well microplates

2. Assay Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, histone substrate, and the desired concentration of this compound (or vehicle control, e.g., DMSO).

  • Enzyme Addition: Add the recombinant HAT to each well to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection of Acetylation:

    • Radioactive Method: If using [3H]-Acetyl-CoA, stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [3H]-Acetyl-CoA. The amount of incorporated radioactivity, corresponding to the level of histone acetylation, is then measured using a scintillation counter.

    • Non-Radioactive Methods (ELISA/Western Blot): The reaction is stopped, and the level of a specific histone acetylation mark is detected using an antibody that recognizes the acetylated lysine residue. The signal is then quantified using a plate reader (for ELISA) or densitometry (for Western blot).

3. Data Analysis:

  • The percentage of HAT activity is calculated for each concentration of this compound relative to the vehicle control.

  • The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Specificity Screening

The following diagram illustrates a typical workflow for assessing the specificity of a HAT inhibitor like this compound.

G Workflow for HAT Inhibitor Specificity Screening Start Start Compound Library Compound Library Start->Compound Library Primary Screen Primary Screen (e.g., against Gcn5) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Assay Dose-Response Assay (IC50 determination) Hit Identification->Dose-Response Assay Active Conclusion Conclusion Hit Identification->Conclusion Inactive Selectivity Panel Selectivity Panel (Assay against other HATs) Dose-Response Assay->Selectivity Panel Data Analysis Data Analysis (Compare IC50 values) Selectivity Panel->Data Analysis Data Analysis->Conclusion

Caption: A typical workflow for identifying and characterizing the specificity of HAT inhibitors.

Conclusion

References

Comparative Guide to the In Vitro and In Vivo Activity of CPTH2 Hydrochloride and Alternative Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor CPTH2 hydrochloride with other notable HAT inhibitors: Anacardic Acid, Garcinol, C646, and NU9056. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their in vitro and in vivo activities, supported by experimental data and protocols.

Introduction to Histone Acetyltransferase Inhibitors

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, leading to a more open chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity has been implicated in various diseases, including cancer, making HATs attractive therapeutic targets. This guide focuses on this compound and compares its activity with other well-characterized HAT inhibitors.

In Vitro Activity Comparison

The in vitro activity of HAT inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of specific HATs and their effects on cultured cells, such as inhibiting cell proliferation, inducing apoptosis, and preventing cell invasion.

Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors against specific HAT enzymes.

InhibitorTarget HAT(s)IC50 Value(s)Reference(s)
This compound Gcn5, p300Gcn5: Not specified in provided results; p300: Activity reported, but no specific IC50[1]
Anacardic Acid p300, PCAFp300: ~8.5 µM, PCAF: ~5 µM
Garcinol p300, PCAFp300: 7 µM, PCAF: 5 µM[2]
C646 p300/CBPKi: 400 nM[3]
NU9056 Tip60, p300, PCAF, Gcn5Tip60: <2 µM, p300: 60 µM, PCAF: 36 µM, Gcn5: >100 µM[4]
Cellular Activity

The following table summarizes the reported in vitro effects of the compared HAT inhibitors on various cancer cell lines.

InhibitorCell Line(s)Effect(s)Concentration(s)Reference(s)
This compound ccRCC-786-ODecreased cell proliferation, induced apoptosis, counteracted invasion and migration100 µM[1]
Anacardic Acid MDA-MB-231 (breast cancer)Anti-proliferative activity, G0/G1 phase cell cycle arrest, induced apoptosis, suppressed cell invasion and migrationIC50: 19.7 µM (24h)[5]
Garcinol MDA-MB-231, DU145, BxPC-3Inhibited cell invasion25 µM[2]
C646 PSN1, MIAPaCa2, Panc1 (pancreatic cancer)Induced G2/M arrest, induced apoptosis30-40 µM[6]
NU9056 LNCaP (prostate cancer)Inhibited cellular proliferation, induced apoptosisGI50: 8–27 µM[4]

In Vivo Activity Comparison

In vivo studies in animal models are crucial for evaluating the therapeutic potential of HAT inhibitors. This section compares the reported in vivo effects of the selected compounds.

InhibitorAnimal ModelEffect(s)Dose(s)Reference(s)
This compound Yeast (Saccharomyces cerevisiae)Decreased acetylation of bulk histone H3 at the specific H3-AcK14 siteNot specified[7]
Anacardic Acid Breast cancer xenograft in miceReduced tumor growth2.5 mg/kg and 5 mg/kg daily (subcutaneous)[8]
Garcinol MDA-MB-231 breast cancer xenograft in miceSignificantly inhibited tumor growthNot specified[2]
C646 Pancreatic cancer xenograft in miceSuppressed tumor growthNot specified[6]
NU9056 Anaplastic thyroid carcinoma xenograft in miceSlower tumor growth200 µ g/100 g every 2 days (intraperitoneal)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a general method for measuring HAT activity in vitro.

  • Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • Enzyme and Substrate Addition : To each well of a microplate, add the recombinant HAT enzyme (e.g., p300, Gcn5) and the histone substrate (e.g., core histones or a specific histone peptide).

  • Inhibitor Treatment : Add varying concentrations of the HAT inhibitor (e.g., this compound) or vehicle control to the wells.

  • Initiation of Reaction : Start the reaction by adding [3H]-acetyl-CoA.

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction : Stop the reaction by adding an acid solution (e.g., acetic acid).

  • Detection : Spot the reaction mixture onto a filter paper, wash to remove unincorporated [3H]-acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the HAT inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization.

  • Cell Treatment : Treat cells with the HAT inhibitor or vehicle control for the desired time.

  • Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Invasion (Transwell) Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation : Coat the upper surface of a Transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding : Seed cells in serum-free medium in the upper chamber of the Transwell insert.

  • Chemoattractant Addition : Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Inhibitor Treatment : Add the HAT inhibitor or vehicle control to both the upper and lower chambers.

  • Incubation : Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Staining and Counting : Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by the HAT inhibitors and a typical experimental workflow for their evaluation.

Gcn5_p300_Signaling_Pathway cluster_0 Upstream Signals cluster_1 HATs cluster_2 Downstream Effects Growth Factors Growth Factors Gcn5 Gcn5 Growth Factors->Gcn5 p300_CBP p300/CBP Growth Factors->p300_CBP Stress Signals Stress Signals Stress Signals->Gcn5 Stress Signals->p300_CBP Histone Acetylation Histone Acetylation Gcn5->Histone Acetylation p300_CBP->Histone Acetylation Transcription Factor Acetylation Transcription Factor Acetylation p300_CBP->Transcription Factor Acetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression Gene Expression Transcription Factor Acetylation->Gene Expression Chromatin Remodeling->Gene Expression Cell Cycle Progression Cell Cycle Progression Gene Expression->Cell Cycle Progression Apoptosis Apoptosis Gene Expression->Apoptosis Tip60_Signaling_Pathway cluster_0 Upstream Signals cluster_1 HAT cluster_2 Downstream Effects DNA Damage DNA Damage Tip60 Tip60 DNA Damage->Tip60 ATM Activation ATM Activation Tip60->ATM Activation Histone Acetylation (H2AX, H4) Histone Acetylation (H2AX, H4) Tip60->Histone Acetylation (H2AX, H4) p53 Acetylation p53 Acetylation Tip60->p53 Acetylation DNA Repair DNA Repair ATM Activation->DNA Repair Histone Acetylation (H2AX, H4)->DNA Repair Apoptosis Apoptosis p53 Acetylation->Apoptosis HAT_Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A HAT Enzymatic Assay B Cell Proliferation Assay (MTT) A->B Potent Inhibitors C Apoptosis Assay (Annexin V) B->C D Cell Invasion Assay (Transwell) B->D E Xenograft Tumor Model D->E Promising Candidates F Histone Acetylation Analysis E->F G Toxicity Assessment E->G

References

Benchmarking CPTH2 Hydrochloride's Apoptotic Potential Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of effective cancer therapy. The selective triggering of this pathway in malignant cells while sparing healthy tissue is the hallmark of a successful anticancer agent. In the landscape of novel therapeutic candidates, CPTH2 hydrochloride has emerged as a promising histone acetyltransferase (HAT) inhibitor with demonstrated pro-apoptotic effects in various cancer cell lines. This guide provides an objective comparison of the apoptotic potential of this compound against established anticancer drugs—Doxorubicin, Cisplatin, and Etoposide. The data presented herein is intended to offer a clear, evidence-based perspective for researchers and drug development professionals evaluating the therapeutic promise of this compound.

Mechanism of Action: A Tale of Different Pathways

This compound exerts its anticancer effects by inhibiting histone acetyltransferases (HATs), specifically Gcn5 and p300.[1] This inhibition leads to a reduction in histone H3 acetylation, resulting in chromatin condensation, cell cycle arrest, and the subsequent activation of the apoptotic cascade.

In contrast, the comparator drugs in this guide utilize distinct mechanisms to induce apoptosis:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks. This DNA damage triggers a cascade of events culminating in apoptosis.

  • Cisplatin: This platinum-based compound forms cross-links with DNA, distorting its structure and interfering with DNA replication and repair mechanisms. The resulting DNA damage is a potent inducer of apoptosis.

  • Etoposide: Another topoisomerase II inhibitor, etoposide forms a complex with the enzyme and DNA, leading to permanent DNA strand breaks and the initiation of the apoptotic pathway.

Quantitative Comparison of Apoptotic Potential

To provide a clear and concise comparison, the following table summarizes the available quantitative data on the apoptotic potential of this compound and the selected anticancer drugs in the human leukemia cell line U937. It is important to note that direct comparative studies for this compound are limited, and the data for CPTH2 is based on its close analog, CPTH6.

CompoundCell LineMetricValueConcentrationTime (hours)Citation(s)
CPTH6 (analog of CPTH2) U937% Apoptosis (sub-G1)~40%100 µM72[2][3]
U937% TUNEL Positive~40%100 µM72[2][3]
Doxorubicin U937% Apoptosis55.1%1 µM24[4][5]
U937IC500.06 µg/mL--[6]
Cisplatin U937Cell DeathTime-dependent20 µg/mL-[7]
U937IC505.3 µM--[8]
Etoposide U937% Apoptosis>95%10 µM30[9]
U937Culture Extinction100%50 µM24[10]
U937Culture Extinction100%0.5 µM72[10]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental protocols. Further head-to-head studies are warranted for a definitive comparison.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved in apoptosis induction and the experimental approach to its quantification, the following diagrams are provided.

Apoptotic_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 CPTH2 CPTH2 HATs (Gcn5, p300) HATs (Gcn5, p300) CPTH2->HATs (Gcn5, p300) inhibits Histone Acetylation Histone Acetylation HATs (Gcn5, p300)->Histone Acetylation DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bcl-2 family Bcl-2 family p53->Bcl-2 family Mitochondria Mitochondria Bcl-2 family->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Doxorubicin->DNA Damage Cisplatin->DNA Damage Etoposide->DNA Damage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic signaling pathways initiated by this compound and conventional anticancer drugs.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Assay (Annexin V/PI) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Treatment->Protein Analysis (Western Blot) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Protein Analysis (Western Blot)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptosis Quantification Apoptosis Quantification Data Analysis->Apoptosis Quantification Protein Expression Levels Protein Expression Levels Data Analysis->Protein Expression Levels

Caption: Experimental workflow for comparing the apoptotic potential of anticancer compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound, Doxorubicin, Cisplatin, and Etoposide in culture medium. Replace the medium in each well with 100 µL of the drug solutions at various concentrations. Include untreated control wells. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at the desired concentrations and for the specified time points.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).

  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent in cancer cells through its unique mechanism of HAT inhibition. While direct quantitative comparisons with established anticancer drugs are still emerging, the available data suggests that it can induce apoptosis to a degree comparable with agents like Doxorubicin, Cisplatin, and Etoposide, particularly in leukemia cell lines. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research into the precise apoptotic potential and therapeutic efficacy of this compound, ultimately paving the way for its potential clinical application. Further head-to-head comparative studies are crucial to fully elucidate its position in the landscape of anticancer therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of CPTH2 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step information for the proper disposal of CPTH2 hydrochloride, a potent histone acetyltransferase (HAT) inhibitor. By ensuring safe laboratory practices, we aim to be your trusted partner in scientific discovery, providing value that extends beyond the product itself.

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, responsible chemical management in a laboratory setting necessitates a structured approach to its disposal.

Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal.

PropertyValue
Synonym 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone-cyclopentanone, monohydrochloride[1]
CAS Number 2108899-91-6[1]
Molecular Formula C₁₄H₁₅Cl₂N₃S[2][3]
Molecular Weight 328.26[2][3]
Appearance Crystalline solid[4]
Solubility DMF: 5 mg/ml, DMSO: 16 mg/ml, Ethanol: 5 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.30 mg/ml[3][5]
Flammability Product is not flammable[1]
Stability Stable. Avoid strong oxidizing agents.[1]
Hazard Ratings NFPA: Health = 0, Fire = 0, Reactivity = 0; HMIS: Health = 0, Fire = 0, Reactivity = 0[1]

Step-by-Step Disposal Protocol

While the SDS for this compound suggests that smaller quantities can be disposed of with household waste, adopting a more rigorous laboratory disposal procedure is recommended to ensure maximum safety and compliance with institutional policies.[1]

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling any chemical.

2. For Small, Uncontaminated Quantities (typically < 1 gram):

  • Solid Waste:

    • Ensure the this compound is in a sealed, clearly labeled container. The label should include the full chemical name.

    • This primary container should then be placed in a secondary, larger container designated for non-hazardous laboratory waste.

    • Dispose of this secondary container according to your institution's guidelines for non-hazardous solid waste.

  • Aqueous Solutions:

    • While the substance has no specific environmental hazards listed, it is prudent to avoid direct drain disposal.[1]

    • Absorb the liquid onto an inert material (e.g., vermiculite, sand).

    • Treat the absorbed material as solid waste, as described above.

3. For Larger Quantities or Contaminated Waste:

  • Any this compound waste that is mixed with hazardous solvents or other regulated chemicals must be treated as hazardous waste.

  • Collect the waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's established procedures for hazardous waste pickup and disposal.

4. Decontamination of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent in which this compound is soluble (e.g., ethanol, DMSO).[3][5]

  • Collect the first rinse as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided your institutional guidelines permit it.

  • After rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.

G start Start: this compound Waste check_quantity Small Quantity (<1g) and Uncontaminated? start->check_quantity is_solid Is it a Solid or Solution? check_quantity->is_solid Yes hazardous_disposal Collect in Designated Hazardous Waste Container. Follow Institutional Protocol. check_quantity->hazardous_disposal No solid_disposal Seal in Labeled Container. Dispose as Non-Hazardous Lab Waste. is_solid->solid_disposal Solid solution_disposal Absorb on Inert Material. Treat as Solid Waste. is_solid->solution_disposal Solution end End of Disposal Process solid_disposal->end solution_disposal->end hazardous_disposal->end

References

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